molecular formula C17H31N5O5S B3028608 (+)-Biotin-PEG2-Hydrazide CAS No. 2413847-26-2

(+)-Biotin-PEG2-Hydrazide

Cat. No.: B3028608
CAS No.: 2413847-26-2
M. Wt: 417.5 g/mol
InChI Key: ZMYVXDGSDGZSGP-XEZPLFJOSA-N
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Description

(+)-Biotin-PEG2-Hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C17H31N5O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.20459028 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYVXDGSDGZSGP-XEZPLFJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (+)-Biotin-PEG2-Hydrazide: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-PEG2-Hydrazide is a valuable biotinylation reagent used to label biomolecules, particularly glycoproteins, antibodies, and other molecules containing accessible aldehyde or ketone groups. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group, makes it a powerful tool in various life science applications, including diagnostics, imaging, and drug delivery.[1][2] This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

This compound is a high-purity reagent characterized by its specific chemical and physical properties that are crucial for its function in bioconjugation. The inclusion of a hydrophilic PEG2 spacer enhances its water solubility and reduces steric hindrance during conjugation reactions.[1][3]

PropertyValueReference(s)
Chemical Name N-(2-(2-(3-Hydrazineyl-3-oxopropoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide[4]
Synonyms (+)-Biotin-PEG2-NHNH2, 9-(Biotinamido)-4,7-dioxanonanehydrazide[2]
CAS Number 2413847-26-2[2]
Molecular Formula C₁₇H₃₁N₅O₅S[2]
Molecular Weight 417.53 g/mol [4]
Purity ≥95% to ≥98% (varies by supplier)[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and water[5]
Storage Store at -20°C for long-term storage.[4]

Principle of Action: The Hydrazone Bond Formation

The primary application of this compound lies in its ability to covalently label molecules containing aldehyde or ketone functionalities. The hydrazide group (-CONHNH₂) reacts with a carbonyl group to form a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehyde groups.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the hydrazone. This reaction is most efficient at a slightly acidic pH (typically pH 5-7).

Caption: Reaction of an aldehyde with this compound to form a stable hydrazone bond.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound: labeling of glycoproteins via periodate (B1199274) oxidation and labeling of carboxyl groups via EDC coupling.

Biotinylation of Glycoproteins via Periodate Oxidation

This is the most common application, targeting the carbohydrate moieties of glycoproteins. The protocol involves two main steps: the oxidation of cis-diols in the sugar residues to form aldehydes, and the subsequent reaction of these aldehydes with the hydrazide group of the biotinylation reagent.

Materials:

Protocol:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

    • Add an equal volume of the periodate solution to the glycoprotein solution.

    • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.

    • Remove excess periodate and by-products by desalting the oxidized glycoprotein into the coupling buffer (pH 6.5-7.5).

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Add the biotin hydrazide solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. The optimal molar ratio of biotin hydrazide to protein should be determined empirically, but a starting point of a 20 to 50-fold molar excess is recommended.

    • Optional: For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 10-100 mM.[5][6]

    • Incubate the reaction for 2 hours at room temperature.

    • Remove excess, unreacted biotin hydrazide by desalting or dialysis.

Glycoprotein_Labeling_Workflow Glycoprotein Glycoprotein in Sodium Acetate Buffer (pH 5.5) Periodate Add Sodium meta-periodate Glycoprotein->Periodate Oxidation Incubate at 4°C (dark) (Oxidation of cis-diols) Periodate->Oxidation Desalting1 Desalting/Buffer Exchange (into Coupling Buffer) Oxidation->Desalting1 BiotinHydrazide Add this compound (and optional Aniline catalyst) Desalting1->BiotinHydrazide Biotinylation Incubate at Room Temperature (Hydrazone bond formation) BiotinHydrazide->Biotinylation Desalting2 Desalting/Dialysis (Removal of excess reagent) Biotinylation->Desalting2 FinalProduct Biotinylated Glycoprotein Desalting2->FinalProduct

Caption: Experimental workflow for the biotinylation of glycoproteins using this compound.

Biotinylation of Carboxyl Groups via EDC Coupling

This method allows for the labeling of proteins at aspartic and glutamic acid residues.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for improved efficiency)

  • MES buffer (e.g., 100 mM, pH 4.7-6.0)

  • DMSO

  • Desalting column or dialysis equipment

Protocol:

  • Preparation:

    • Dissolve the protein in MES buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Prepare a fresh solution of EDC in MES buffer (e.g., 10 mg/mL).

    • Optional: Prepare a fresh solution of Sulfo-NHS in MES buffer (e.g., 10 mg/mL).

  • Coupling Reaction:

    • Add the biotin hydrazide solution to the protein solution. A 10 to 50-fold molar excess of biotin hydrazide over the protein is a common starting point.

    • Add EDC to the reaction mixture. A 2 to 10-fold molar excess of EDC over the biotin hydrazide is typically used.

    • Optional: Add Sulfo-NHS to the reaction mixture at a similar molar concentration as EDC to improve the reaction efficiency and stability of the active intermediate.

    • Incubate the reaction for 2 hours at room temperature.

    • Remove excess reagents by desalting or dialysis.

Applications in Research and Drug Development

The ability to specifically biotinylate biomolecules opens up a wide range of applications:

  • Protein Detection and Purification: Biotinylated proteins can be easily detected using streptavidin-enzyme conjugates (e.g., HRP, AP) in applications like Western blotting and ELISA. They can also be purified from complex mixtures using streptavidin-coated affinity resins.

  • Cell Surface Labeling: Glycoproteins on the surface of living cells can be biotinylated for studies on cell trafficking, receptor internalization, and cell-cell interactions.

  • Drug Targeting and Delivery: Biotin can serve as a targeting ligand for drug delivery systems, directing them to cells that overexpress biotin receptors.

  • Diagnostic Assays: The high-affinity biotin-streptavidin interaction is fundamental to many diagnostic assays, providing a robust and sensitive detection method.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of biomolecules. Its well-defined chemical properties, coupled with straightforward and adaptable labeling protocols, make it an indispensable tool for researchers in molecular biology, biochemistry, and drug development. The hydrophilic PEG spacer provides advantages in terms of solubility and reduced non-specific binding, further enhancing its utility in a wide array of biological applications. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired labeling efficiency and maintain the biological activity of the target molecule.

References

Core Properties of (+)-Biotin-PEG2-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Biotin-PEG2-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a versatile biotinylation reagent. It covers its chemical and physical properties, detailed experimental protocols for its primary applications, and visual workflows to aid in experimental design.

This compound is a specialized chemical tool used to attach a biotin (B1667282) label to other molecules. This process, known as biotinylation, is fundamental in a vast array of life science applications. The reagent consists of three key components:

  • Biotin Moiety: A vitamin that exhibits an exceptionally strong and specific binding affinity for avidin (B1170675) and streptavidin proteins. This interaction is the cornerstone of many detection and purification systems.

  • Hydrazide Group (-NH-NH2): A reactive group that specifically and efficiently forms a stable covalent bond (a hydrazone bond) with aldehyde or ketone groups.

  • PEG2 Spacer Arm: A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. This spacer enhances the water solubility of the reagent and the resulting biotinylated molecule. It also reduces steric hindrance, ensuring that the biotin tag remains accessible for binding to streptavidin or avidin.[1][2]

These features make this compound particularly well-suited for labeling oxidized glycoproteins, antibodies, and other biomolecules containing or modified to contain aldehyde functionalities.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Weight 417.52 g/mol [1][3][4][5][6]
Molecular Formula C₁₇H₃₁N₅O₅S[2][3][4][7]
CAS Number 2413847-26-2[2][3][4][7]
Purity Typically ≥95%[1][3][5]
Appearance White to off-white solid/powder[6][8]
Storage Conditions -20°C, protected from light and moisture[2][6][7]
Topological Polar Surface Area (TPSA) 143.81 Ų[3]
logP -0.7584[3]

Experimental Protocols and Methodologies

This compound is primarily used in two distinct labeling strategies: the biotinylation of glycoproteins via their carbohydrate moieties and the labeling of molecules via carboxyl groups.

Protocol 1: Biotinylation of Glycoproteins

This is the most common application, targeting the sugar (glycan) portions of glycoproteins, such as antibodies. The workflow involves two main stages: the oxidation of sugars to create reactive aldehydes, followed by conjugation with the biotin hydrazide.

Materials and Reagents:

  • Glycoprotein (B1211001) to be labeled (e.g., antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 (or PBS, pH 7.2-7.5)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Detailed Methodology:

  • Preparation of Glycoprotein: Dissolve the glycoprotein in cold Oxidation Buffer at a concentration of 1-5 mg/mL.[7]

  • Oxidation of Carbohydrates:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Oxidation Buffer.

    • Add the periodate (B1199274) solution to the glycoprotein solution. A typical final periodate concentration is 10 mM.[8]

    • Incubate the reaction on ice (0-4°C) for 30 minutes in the dark to prevent degradation of the periodate.[7] This step oxidizes the cis-diol groups on the sugar chains to form aldehyde groups.

  • Removal of Oxidant: Immediately after incubation, remove the excess sodium periodate using a desalting column pre-equilibrated with the desired Labeling Buffer. This buffer exchange is critical as it also prepares the glycoprotein for the next step.

  • Preparation of Biotin Reagent: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 25-50 mM.

  • Biotinylation Reaction:

    • Add the biotin hydrazide stock solution to the purified, oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours at room temperature.[7] During this time, the hydrazide group on the biotin reagent reacts with the newly formed aldehyde groups on the glycoprotein to form a stable hydrazone bond.

  • Purification of Biotinylated Glycoprotein: Remove unreacted biotin hydrazide and other reaction byproducts via dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The purified, biotinylated glycoprotein is now ready for use in downstream applications.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product glycoprotein 1. Glycoprotein in Oxidation Buffer oxidation 3. Oxidation (30 min, 4°C, dark) glycoprotein->oxidation periodate 2. Prepare NaIO₄ Solution periodate->oxidation desalt1 4. Desalting Column (Remove NaIO₄) oxidation->desalt1 conjugation 6. Conjugation Reaction (2 hours, RT) desalt1->conjugation biotin_prep 5. Prepare Biotin-PEG2-Hydrazide in DMSO biotin_prep->conjugation desalt2 7. Desalting Column (Remove excess biotin) conjugation->desalt2 final_product Biotinylated Glycoprotein desalt2->final_product

Workflow for Glycoprotein Biotinylation.
Protocol 2: Biotinylation of Carboxylic Acids

This method allows for the labeling of proteins at aspartic acid, glutamic acid residues, or the C-terminus. It can also be applied to any molecule containing a carboxyl group. The workflow uses a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group, making it reactive towards the hydrazide.

Materials and Reagents:

  • Protein or molecule with carboxyl groups

  • This compound

  • EDC (EDC-HCl)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5. Amine- and carboxylate-free buffers are essential.[3]

  • Desalting column or dialysis equipment

Detailed Methodology:

  • Preparation of Molecule: Dissolve the protein or molecule to be labeled in the Reaction Buffer at a concentration of 5-10 mg/mL.[9]

  • Preparation of Biotin Reagent: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Addition of Biotin Reagent: Add the biotin hydrazide stock solution to the protein solution. A large molar excess of the biotin reagent over the protein is recommended to minimize protein-protein crosslinking.[3]

  • Activation with EDC:

    • Immediately before use, prepare a 500 mM solution of EDC in the Reaction Buffer.[3]

    • Add the EDC solution to the protein/biotin hydrazide mixture to a final concentration of approximately 5-10 mM.

  • Labeling Reaction: Incubate the mixture for 2 hours to overnight at room temperature with gentle mixing.[3][9] The EDC activates the carboxyl groups, which then react with the terminal amine of the hydrazide to form a stable amide bond.

  • Purification: Remove unreacted EDC and biotin hydrazide by dialysis or gel filtration to obtain the purified, biotinylated molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product molecule 1. Carboxyl-containing molecule in MES Buffer biotin_reagent 2. Add Biotin-PEG2-Hydrazide molecule->biotin_reagent activation_conjugation 4. Add EDC & Incubate (2h - overnight, RT) biotin_reagent->activation_conjugation edc_prep 3. Prepare fresh EDC solution edc_prep->activation_conjugation purify 5. Purify via Dialysis or Gel Filtration activation_conjugation->purify final_product Biotinylated Molecule purify->final_product

Workflow for Carboxylic Acid Biotinylation.

Applications in Research and Development

The ability to specifically label biomolecules makes this compound a valuable tool in numerous scientific fields.

  • Proteomics: Used for the selective labeling and subsequent enrichment of cell surface glycoproteins for identification and quantification by mass spectrometry.

  • Immunoassays: For labeling antibodies at their carbohydrate regions (Fc domain), which often preserves the antigen-binding activity compared to labeling at amine groups (Fab domain).[9]

  • Drug Delivery: Conjugation of biotin to drug delivery systems (e.g., nanoparticles, liposomes) for targeted delivery to cells expressing biotin receptors or for use in avidin-biotin pre-targeting strategies.

  • Diagnostics and Biosensors: Immobilization of biotinylated probes onto streptavidin-coated surfaces for the development of diagnostic assays and biosensors.[1]

  • Cell Imaging: Labeling specific cell surface molecules for visualization via fluorescence microscopy, often using fluorophore-conjugated streptavidin as a secondary detection reagent.[1]

References

Stability and Storage of (+)-Biotin-PEG2-Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-PEG2-Hydrazide is a valuable bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) for streptavidin with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive hydrazide group. This reagent is primarily used for the biotinylation of glycoproteins, antibodies, and other molecules containing accessible aldehyde or ketone groups. The stability of the hydrazide functional group and the integrity of the entire molecule are critical for successful and reproducible bioconjugation. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Core Concepts: Structure and Reactivity

The structure of this compound features three key components: a biotin moiety for detection or purification, a PEG spacer to enhance solubility and reduce steric hindrance, and a terminal hydrazide group for conjugation.[1] The hydrazide group reacts with aldehydes and ketones under mildly acidic conditions (typically pH 4-6) to form a hydrazone bond.[2] This reaction is a cornerstone of its utility in bioconjugation, particularly for labeling oxidized carbohydrates on glycoproteins.

cluster_biotin Biotin Moiety cluster_peg PEG Spacer cluster_hydrazide Reactive Group B Biotin PEG -(CH2CH2O)2- B->PEG -Linker- H Hydrazide (-CONHNH2) PEG->H -Linker-

Caption: Key functional components of this compound.

Recommended Storage and Handling

Proper storage is paramount to prevent degradation of this compound. The following conditions are consistently recommended by suppliers.

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C for long-term storage.[1][3][4] Some suppliers also indicate -18°C.[5][6][1][3][4][5][6]
Physical State Store as a solid (powder).
Moisture Store in a desiccated environment.[4] The compound is hygroscopic and should be protected from moisture.[7][4][7]
Light Protect from light.[1][4][5][6][1][4][5][6]
In Solution Prepare solutions fresh in anhydrous solvents like DMSO or DMF.[1] Avoid repeated freeze-thaw cycles.[1][1]

Chemical Stability Profile

While specific quantitative stability studies for this compound are not extensively published, the stability of the key functional groups, particularly the hydrazide and the resulting hydrazone bond, is well-documented.

Hydrazide Stability

The hydrazide group itself is relatively stable under anhydrous conditions. However, in aqueous solutions, its stability can be influenced by pH.

Hydrazone Bond Stability

The hydrazone bond formed upon reaction with an aldehyde or ketone is the primary linkage of interest. The stability of this bond is highly dependent on pH.

  • Acidic Conditions : The hydrolysis of hydrazones is acid-catalyzed.[8] They exhibit reduced stability in acidic environments (e.g., pH < 6).[8][9][10] This property is sometimes exploited for drug delivery in the acidic microenvironments of endosomes and lysosomes.[8]

  • Neutral to Basic Conditions : Hydrazones are generally more stable as the pH approaches neutrality.[9][10]

The hydrolysis of the hydrazone bond results in the cleavage of the biotin label from the target molecule.

Reactants Biotin-PEG2-Hydrazone-Molecule + H2O TransitionState Acid-Catalyzed Transition State Reactants->TransitionState H+ (Acid Catalyst) Products Biotin-PEG2-Hydrazide + Aldehyde/Ketone-Molecule TransitionState->Products Hydrolysis

Caption: Hypothetical acid-catalyzed hydrolysis of a hydrazone bond.

Experimental Protocols

General Protocol for Biotinylation using this compound

This protocol outlines a general procedure for labeling glycoproteins. Optimization is typically required for specific applications.

  • Oxidation of Glycoproteins :

    • Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., sodium acetate, pH 5.5).

    • Add sodium periodate (B1199274) (NaIO4) to a final concentration of 1-10 mM.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., glycerol).

    • Remove excess periodate and buffer exchange the sample into a coupling buffer (e.g., sodium acetate, pH 4-6) using dialysis or a desalting column.[2][11]

  • Conjugation Reaction :

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO.[11]

    • Add the Biotin-PEG2-Hydrazide solution to the oxidized glycoprotein solution. A molar excess of the biotin reagent is typically used.

    • Incubate for 2 hours to overnight at room temperature.[11] Aniline can be used as a catalyst to improve reaction efficiency.[2]

  • Purification :

    • Remove excess, unreacted biotin reagent by dialysis or gel filtration.[11]

A Oxidize Glycoprotein (e.g., with NaIO4) B Buffer Exchange (to pH 4-6) A->B C Add this compound B->C D Incubate (2h - overnight) C->D E Purify (Dialysis or Gel Filtration) D->E F Biotinylated Glycoprotein E->F

Caption: General workflow for glycoprotein biotinylation.

Protocol for Assessing Hydrazone Bond Stability

This protocol, adapted from literature on hydrazone stability, can be used to determine the hydrolytic stability of a biotinylated molecule.[8]

  • Sample Preparation : Prepare the purified biotinylated molecule in deuterated buffers at various pD values (e.g., 5.0, 6.0, 7.0).

  • NMR Analysis :

    • Acquire ¹H NMR spectra of the sample over time.

    • Monitor the disappearance of a characteristic proton signal from the hydrazone-linked molecule and the appearance of the corresponding signal from the released aldehyde or ketone.

  • Data Analysis :

    • Calculate the first-order rate constant (k) for hydrolysis from the signal integration data.

    • Determine the half-life (t½) using the equation: t½ = ln(2)/k.

Summary and Recommendations

For optimal performance and reproducibility, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][4][5][6][7] Solutions should be prepared fresh in anhydrous solvents immediately before use.[1] While the solid reagent is stable under these conditions, the resulting hydrazone bond is susceptible to acid-catalyzed hydrolysis. Therefore, for applications requiring long-term stability, it is advisable to maintain the biotinylated product at a neutral or slightly basic pH. For applications where release of the biotin tag is desired under acidic conditions, the inherent instability of the hydrazone bond in such environments can be leveraged. Researchers should empirically determine the stability of their specific biotin-hydrazone conjugate under their experimental and storage conditions.

References

The Core Function of Biotin-PEG-Hydrazide in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG-hydrazide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, enabling the specific and efficient labeling of biomolecules. This reagent incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazide group for covalent bond formation with carbonyl compounds (aldehydes and ketones). This guide provides a comprehensive overview of the chemistry, applications, and methodologies associated with biotin-PEG-hydrazide, offering a technical resource for researchers in drug development, diagnostics, and fundamental life sciences.

Core Components and their Functions

The utility of biotin-PEG-hydrazide stems from the distinct properties of its constituent parts:

  • Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin (Ka ≈ 10¹⁵ M⁻¹).[1] This near-irreversible interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

  • Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that confers several advantageous properties to the reagent and the resulting bioconjugate.[] It increases the water solubility of the often-hydrophobic biotin, mitigates aggregation of the labeled protein, and provides a spatial separation between the biotin and the target molecule, which can reduce steric hindrance and improve the accessibility of biotin for binding to avidin or streptavidin.[3][4] PEG linkers with varying numbers of ethylene (B1197577) glycol units are available, allowing for optimization of spacer length for specific applications.

  • Hydrazide (-NH-NH₂): This functional group is reactive towards aldehydes and ketones, forming a stable hydrazone bond.[1] This specific reactivity allows for targeted labeling of biomolecules containing or engineered to contain these carbonyl groups.

Bioconjugation Chemistry of Biotin-PEG-Hydrazide

The primary application of biotin-PEG-hydrazide involves its reaction with carbonyl groups. There are two principal strategies for achieving this conjugation:

Labeling of Glycoproteins and Carbohydrates

Glycoproteins, such as antibodies, and other carbohydrate-containing molecules can be selectively labeled using biotin-PEG-hydrazide.[5] The process involves the oxidation of cis-diols present in the sugar moieties to generate aldehyde groups, which then react with the hydrazide.

Workflow for Glycoprotein (B1211001) Labeling:

G cluster_0 Oxidation cluster_1 Conjugation cluster_2 Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (aldehyde generation) Glycoprotein->Oxidized_Glycoprotein Sodium Periodate (B1199274) (NaIO₄) Biotinylated_Glycoprotein Biotinylated Glycoprotein (hydrazone bond) Oxidized_Glycoprotein->Biotinylated_Glycoprotein Biotin_PEG_Hydrazide Biotin-PEG-Hydrazide Biotin_PEG_Hydrazide->Biotinylated_Glycoprotein Purified_Conjugate Purified Biotinylated Glycoprotein Biotinylated_Glycoprotein->Purified_Conjugate Dialysis or Gel Filtration

Figure 1: Workflow for labeling glycoproteins with biotin-PEG-hydrazide.

This site-specific labeling strategy is particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's functionality.[6][7]

Labeling of Carboxyl Groups via EDC Chemistry

Biotin-PEG-hydrazide can also be used to label proteins and other molecules at their carboxyl groups (aspartic acid, glutamic acid, C-terminus) through the use of a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] EDC activates the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the hydrazide group, forming a stable amide bond.

Signaling Pathway for EDC-mediated Conjugation:

G Carboxyl Carboxyl Group (-COOH) Activated_Intermediate O-acylisourea (activated intermediate) Carboxyl->Activated_Intermediate + EDC EDC EDC EDC->Activated_Intermediate Amide_Bond Stable Amide Bond Activated_Intermediate->Amide_Bond + Biotin-PEG-Hydrazide Biotin_Hydrazide Biotin-PEG-Hydrazide (-NH₂) Biotin_Hydrazide->Amide_Bond

Figure 2: Reaction mechanism of EDC-mediated conjugation of biotin-PEG-hydrazide to a carboxyl group.

It is important to note that since most proteins contain both carboxyl and amine groups, there is a risk of protein polymerization with this method. This can be minimized by using a large molar excess of biotin-PEG-hydrazide.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to bioconjugation reactions with biotin-PEG-hydrazide.

ParameterValue/RangeConditionsSource(s)
Reaction pH (Hydrazone formation) 4.0 - 6.0Optimal for hydrazone bond formation with aldehydes.[1]
Reaction pH (EDC coupling) 4.7 - 7.4MES buffer is commonly used for the lower pH range.[8]
Typical Molar Excess (Glycoprotein Labeling) Empirically determinedDependent on the specific glycoprotein and desired degree of labeling.[6]
Typical Molar Excess (EDC Coupling) Large molar excess of biotin-hydrazide over EDCTo minimize protein polymerization.[8]
Reaction Time (Glycoprotein Labeling) 2 hours to overnightAt room temperature.[5][6]
Reaction Time (EDC Coupling) 2 hours to overnightAt room temperature.[8]
Biotin-Avidin/Streptavidin Affinity (Ka) ~10¹⁵ M⁻¹One of the strongest known non-covalent interactions.[1]

Detailed Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins

This protocol is adapted for labeling carbohydrate groups on glycoproteins.[5]

A. Materials Required:

  • Glycoprotein to be labeled

  • 100 mM Sodium acetate (B1210297) buffer, pH 5.5

  • Sodium periodate (NaIO₄)

  • Biotin-PEG-hydrazide

  • Dimethylsulfoxide (DMSO)

  • Gel filtration column or dialysis tubing for purification

B. Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 5 mg/mL.

    • Prepare a fresh 100 mM solution of sodium periodate in distilled water.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM. Perform this addition in the dark.

    • Incubate the reaction for 20-30 minutes in the dark at room temperature.

    • Remove excess sodium periodate by buffer exchange using a gel filtration column or dialysis against 100 mM sodium acetate, pH 5.5.

  • Conjugation with Biotin-PEG-Hydrazide:

    • Prepare a 50 mM stock solution of biotin-PEG-hydrazide in DMSO.[6]

    • Add the biotin-PEG-hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically, but a 20-50 fold molar excess of the biotin reagent is a good starting point.

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

  • Purification of the Biotinylated Glycoprotein:

    • Remove unreacted biotin-PEG-hydrazide by dialysis against an appropriate buffer (e.g., PBS) or by using a gel filtration column.

Protocol 2: Biotinylation of Carboxyl Groups using EDC

This protocol describes the labeling of carboxyl groups on a protein.[8]

A. Materials Required:

  • Protein to be labeled

  • Reaction Buffer: 0.1 M MES, pH 4.7-5.5 (amine and carboxyl-free)

  • Biotin-PEG-hydrazide

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMSO (anhydrous)

B. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 5-10 mg/mL.

  • Reaction Setup:

    • Prepare a 50 mM solution of Biotin-PEG-hydrazide in anhydrous DMSO.

    • Add the Biotin-PEG-hydrazide solution to the protein solution to achieve a final concentration of approximately 1.25 mM.

    • Immediately before use, prepare a 500 mM EDC solution in the Reaction Buffer.

    • Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 5 mM.

  • Incubation and Purification:

    • Incubate the reaction for 2 hours to overnight at room temperature.

    • If a precipitate forms, remove it by centrifugation.

    • Remove excess reagents and byproducts by desalting or dialysis.

Conclusion

Biotin-PEG-hydrazide is a versatile and powerful tool for bioconjugation, offering a reliable method for the specific labeling of glycoproteins and carboxyl-containing molecules. The integrated PEG spacer provides significant advantages in terms of solubility and biocompatibility, making it a superior choice over traditional, more hydrophobic linkers.[3] By understanding the underlying chemistry and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize biotin-PEG-hydrazide to advance their work in drug delivery, diagnostics, and a wide array of life science applications.[9][10]

References

An In-depth Technical Guide to the Benefits of a PEG2 Spacer in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and targeting. The choice of biotinylation reagent, specifically the nature of the spacer arm separating the biotin moiety from its reactive group, can significantly impact the outcome of an experiment. This guide provides a detailed exploration of the advantages conferred by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG2 spacer, in biotinylation reagents.

Core Benefits of a PEG2 Spacer

The inclusion of a PEG2 (diethylene glycol) spacer in biotinylation reagents offers several key advantages that enhance the performance and reliability of biotin-based assays.

  • Increased Hydrophilicity and Solubility : Polyethylene glycol is a highly hydrophilic polymer.[1] Incorporating a PEG2 spacer into a biotinylation reagent increases its water solubility and transfers this property to the biotinylated molecule.[1][2][3] This is particularly beneficial for proteins that are prone to aggregation, as the hydrophilic spacer helps to keep them soluble in aqueous solutions.[2][3]

  • Reduction of Steric Hindrance : The flexible and extended nature of the PEG spacer arm physically distances the biotin molecule from the labeled protein or molecule.[4][5] This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin, which are large tetrameric proteins.[4][5][6] The enhanced accessibility of the biotin moiety leads to a stronger and more reliable interaction.

  • Minimization of Non-Specific Binding : PEG is known for its ability to reduce non-specific protein adsorption to surfaces.[7][8][9] This "stealth" property is attributed to the formation of a hydrated layer by the PEG chains, which repels the non-specific binding of other proteins and molecules.[10] In immunoassays and other applications, this leads to a significant reduction in background signal and an improved signal-to-noise ratio.[7][11]

Quantitative Data Summary

The use of PEG spacers in biotinylation and other surface modification applications has been shown to yield significant quantitative improvements in assay performance. The following tables summarize key findings from relevant studies.

Parameter Improvement with PEG Spacer Reference
Non-Specific Binding 10-fold decrease[7][11]
Specific Binding Signal 6-fold increase[7][11]
Detection Limit (SEB Immunoassay) 1 ng/mL[7][11]

Table 1: Performance improvements in immunoassays using PEG-modified hydrogels.

Reagent Spacer Arm Length Molecular Weight
Biotin-PEG2-NHS ester17.6 Å (approx.)500.6 g/mol
Biotin-PEG4-NHS ester24.8 Å588.7 g/mol
Maleimide-PEG11-BiotinNot specifiedNot specified

Table 2: Properties of common PEGylated biotinylation reagents.[1][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for common applications of biotinylation reagents featuring a PEG2 spacer.

1. General Protocol for Protein Biotinylation using Biotin-PEG2-NHS Ester

This protocol outlines the steps for labeling a protein with a Biotin-PEG2-NHS ester, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Biotin-PEG2-NHS ester

    • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

    • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

  • Procedure:

    • Prepare Protein Sample:

      • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

    • Prepare Biotin Reagent Stock Solution:

      • Immediately before use, dissolve the Biotin-PEG2-NHS ester in DMSO or DMF to create a 10-20 mM stock solution. For example, to make a 20mM solution of a reagent with a molecular weight of 500.6 g/mol , dissolve 1 mg in 100 µL of DMSO.[14]

    • Biotinylation Reaction:

      • Add a 5- to 20-fold molar excess of the Biotin-PEG2-NHS ester stock solution to the protein solution.[3][14] The optimal molar ratio should be determined empirically for each protein and application.

      • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. Longer incubation times may be required for less reactive proteins.

    • Remove Excess Biotin:

      • Remove non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

    • Verification of Biotinylation (Optional):

      • The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

2. Proximity Biotinylation Workflow using an Engineered Biotin Ligase (e.g., AirID)

Proximity biotinylation is a powerful technique to identify protein-protein interactions in living cells. This workflow provides a general overview.

  • Materials:

    • Expression vectors for the "bait" protein fused to a promiscuous biotin ligase (e.g., AirID).

    • Mammalian cell line (e.g., HEK 293T).

    • Cell culture reagents.

    • Biotin solution (e.g., 50 mM stock).

    • Lysis buffer (e.g., RIPA buffer).

    • Streptavidin-coated magnetic beads.

    • Buffers for washing and elution.

    • Mass spectrometer for protein identification.

  • Procedure:

    • Transfection and Biotin Labeling:

      • Transfect the chosen cell line with the AirID-fusion protein expression vector.[15]

      • 24-48 hours post-transfection, supplement the cell culture medium with biotin (typically to a final concentration of 50 µM) and incubate for a defined period (e.g., 10 minutes to 24 hours, depending on the ligase activity).[15]

    • Cell Lysis:

      • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Affinity Purification of Biotinylated Proteins:

      • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[16]

      • Wash the beads extensively with lysis buffer and then with a series of stringent wash buffers to remove non-specifically bound proteins.

    • Elution and Sample Preparation for Mass Spectrometry:

      • Elute the biotinylated proteins from the beads. This can be done by boiling in a sample buffer containing excess free biotin.[17]

      • The eluted proteins are then processed for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

    • Mass Spectrometry and Data Analysis:

      • Identify the captured proteins by liquid chromatography-mass spectrometry (LC-MS/MS).[16]

      • Analyze the data to identify proteins that are significantly enriched in the bait-expressing sample compared to controls.

Mandatory Visualizations

Diagram 1: The Functional Advantages of a PEG2 Spacer in Biotinylation

G Figure 1: Logical flow demonstrating the benefits of a PEG2 spacer. A Biotinylation Reagent B Addition of PEG2 Spacer A->B C Increased Hydrophilicity B->C D Reduced Steric Hindrance B->D E Reduced Non-Specific Binding B->E F Improved Solubility of Conjugate C->F G Enhanced Avidin/ Streptavidin Binding D->G H Lower Assay Background E->H I Improved Assay Performance F->I G->I H->I

Caption: Logical flow demonstrating the benefits of a PEG2 spacer.

Diagram 2: Experimental Workflow for Protein Biotinylation

G Figure 2: A generalized workflow for protein biotinylation. cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis/Application A Prepare Protein in Amine-Free Buffer C Combine Protein and Biotin Reagent A->C B Prepare Biotin-PEG2-NHS Ester Stock Solution B->C D Incubate at Room Temperature C->D E Remove Excess Biotin (Desalting/Dialysis) D->E F Biotinylated Protein E->F G Downstream Application (e.g., Assay, Purification) F->G

Caption: A generalized workflow for protein biotinylation.

Diagram 3: Overcoming Steric Hindrance with a PEG2 Spacer

G Figure 3: A PEG2 spacer reduces steric hindrance for improved binding. cluster_no_spacer Without PEG2 Spacer cluster_with_spacer With PEG2 Spacer P1 Protein B1 Biotin P1->B1 Direct Linkage S1 Streptavidin B1->S1 Steric Hindrance (Weak Interaction) P2 Protein PEG PEG2 Spacer P2->PEG B2 Biotin PEG->B2 S2 Streptavidin B2->S2 Strong Interaction

Caption: A PEG2 spacer reduces steric hindrance for improved binding.

References

An In-depth Technical Guide to the Biotin-Hydrazide Reaction with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical mechanism, practical applications, and experimental considerations for the reaction between biotin-hydrazide and carbonyl compounds (aldehydes and ketones). This conjugation method is a cornerstone technique for the selective labeling and subsequent detection or purification of biomolecules, particularly glycoproteins and products of oxidative stress.

Core Reaction Mechanism: Hydrazone Bond Formation

The fundamental reaction between biotin-hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond. The hydrazide's terminal amine group (—NH₂) acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone.

The reaction is most efficient under mildly acidic conditions (pH 4.0-6.0).[1][2][3] This is because the reaction proceeds through a tetrahedral intermediate (a carbinolamine), and its dehydration to form the final C=N double bond is the rate-limiting step, which is catalyzed by acid.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., from the buffer). This makes it a good leaving group (water).

  • Elimination: The lone pair on the adjacent nitrogen pushes down to form a C=N double bond, expelling a water molecule and forming the stable hydrazone product.

Caption: Reaction mechanism of biotin-hydrazide with an aldehyde.

Quantitative Data & Reaction Optimization

The efficiency of the biotin-hydrazide labeling reaction is influenced by several factors. Optimizing these parameters is critical for achieving high labeling yields and specificity.

ParameterRecommended RangeNotesSource(s)
pH 4.0 - 6.0Optimal for acid catalysis of the dehydration step. A pH of 5.5 is commonly used for glycoprotein (B1211001) labeling.[1][2][4][5]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to minimize degradation of sensitive samples, while room temperature increases the reaction rate.[6][7]
Reaction Time 2 hours to OvernightIncubation time depends on the concentration of reactants and the desired labeling efficiency. Overnight reactions often ensure completion.[4][7][8]
Biotin-Hydrazide Conc. 1 - 10 mMThe optimal concentration depends on the target molecule and must often be determined empirically. Stock solutions are typically made in DMSO.[6][7][9]
Catalysts AnilineAniline can be used to significantly enhance the rate and yield of hydrazone formation.[2][10]
Solvent Aqueous buffer with DMSOBiotin-hydrazide is often dissolved in a small amount of an organic solvent like DMSO before being added to the aqueous reaction buffer.[4][7][8]

Note: The hydrazone bond is stable at neutral pH but can be susceptible to hydrolysis, especially under acidic conditions.[11] For applications requiring a permanent bond, the hydrazone can be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.[2]

Application Workflow: Labeling of Cell Surface Glycoproteins

A primary application of biotin-hydrazide is the selective labeling of glycoproteins. This is typically achieved by first oxidizing the sialic acid residues or other sugar moieties on the glycoprotein to generate aldehyde groups, which then serve as reactive sites for the hydrazide.

Workflow Steps:

  • Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) specifically targets cis-diols in sugar rings, cleaving the C-C bond to create two aldehyde groups.[4][7][8] Using a low concentration (e.g., 1 mM) of periodate (B1199274) preferentially oxidizes sialic acids.[7][12]

  • Quenching/Removal: Excess periodate is removed or quenched to prevent unwanted side reactions. This is typically done via gel filtration (desalting column) or dialysis.[6][7]

  • Labeling: The oxidized glycoprotein is incubated with biotin-hydrazide in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) to form the biotin-hydrazone conjugate.[4][6]

  • Purification: Unreacted biotin-hydrazide is removed by gel filtration or dialysis.[4][6]

  • Downstream Application: The biotinylated glycoproteins can be detected with streptavidin-HRP in a Western blot, visualized with fluorescent streptavidin, or enriched using streptavidin-coated beads for proteomic analysis.[5]

Workflow Fig 2. Experimental workflow for glycoprotein labeling. cluster_downstream Downstream Applications Start Start: Glycoprotein Sample (e.g., Cell Lysate, Purified Protein) Oxidation 1. Oxidation Add Sodium Periodate (NaIO₄) (e.g., 1-10 mM, 30 min, 4°C) Start->Oxidation Removal 2. Periodate Removal Gel Filtration or Dialysis Oxidation->Removal Labeling 3. Biotinylation Incubate with Biotin-Hydrazide (e.g., 5-10 mM, 2h-O/N, RT) Removal->Labeling Purification 4. Purification Remove excess Biotin-Hydrazide (Gel Filtration or Dialysis) Labeling->Purification End Biotinylated Glycoprotein Purification->End Detection Detection (e.g., Western Blot with Streptavidin-HRP) End->Detection Enrichment Enrichment (Streptavidin Affinity Beads for Mass Spectrometry) End->Enrichment Imaging Imaging (Fluorescent Streptavidin) End->Imaging

Caption: Experimental workflow for glycoprotein labeling.

Experimental Protocol: Labeling of Glycoproteins

This protocol is a generalized procedure for biotinylating a purified glycoprotein.[4][6][8][9] Researchers should optimize concentrations and incubation times for their specific application.

A. Materials Required

  • Glycoprotein of interest

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Sodium meta-Periodate (NaIO₄), 20 mM solution in buffer (prepare fresh)

  • Biotin-Hydrazide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25) equilibrated with Sodium Acetate Buffer, pH 5.5

B. Oxidation Procedure

  • Dissolve the glycoprotein to a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.[6][9]

  • Add an equal volume of the cold 20 mM NaIO₄ solution to the glycoprotein solution (final periodate concentration will be 10 mM). Mix gently.[6]

  • Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.[6][7]

  • Stop the oxidation and remove excess periodate by passing the solution through a desalting column. Collect the protein-containing fractions.[6]

C. Biotinylation Procedure

  • Prepare a 50 mM stock solution of Biotin-Hydrazide in anhydrous DMSO.[7]

  • To the oxidized glycoprotein solution from step B.4, add the Biotin-Hydrazide stock solution to achieve a final concentration of 5-10 mM.[6][9]

  • Incubate the reaction for 2 hours at room temperature.[6][9] For potentially higher efficiency, the reaction can proceed overnight.[4][8]

  • Remove unreacted Biotin-Hydrazide using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]

  • The biotinylated glycoprotein is now ready for downstream applications. Store appropriately, typically as you would the unlabeled protein.

References

Methodological & Application

Application Notes and Protocols for Glycoprotein Labeling with (+)-Biotin-PEG2-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of glycoproteins using (+)-Biotin-PEG2-Hydrazide. This method is a powerful tool for the detection, purification, and quantification of glycoproteins from various sources, including cell lysates, serum, and purified protein samples. The protocol is based on the well-established hydrazide-aldehyde chemistry, which offers high specificity for the carbohydrate moieties of glycoproteins.

Principle of the Method

The labeling strategy involves two main steps. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1] This oxidation is a mild reaction that can be controlled to selectively target specific sugar residues, such as sialic acids.[1] In the second step, the aldehyde-containing glycoprotein (B1211001) is reacted with this compound. The hydrazide group of the biotin (B1667282) reagent specifically reacts with the aldehyde groups to form a stable hydrazone bond, resulting in the covalent attachment of a biotin molecule to the glycoprotein.[2][3] The incorporated biotin can then be used for affinity purification with streptavidin or avidin (B1170675) resins, or for detection using streptavidin-conjugated enzymes or fluorophores.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBroadPharmBP-24372
Sodium meta-periodate (NaIO₄)Thermo Fisher20504
Glycoprotein Sample--
100 mM Sodium Acetate Buffer, pH 5.5--
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Desalting Columns (e.g., Sephadex G-25)Cytiva17085101
Coupling Buffer (e.g., PBS, pH 7.2-7.5)--

Experimental Protocols

Part 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate chains of glycoproteins.

  • Glycoprotein Preparation: Dissolve the glycoprotein sample in 100 mM Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-10 mg/mL.[2][4]

  • Periodate (B1199274) Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate Buffer, pH 5.5.[2] Keep this solution on ice and protected from light.[1]

  • Oxidation Reaction: Mix the glycoprotein solution with an equal volume of the 20 mM sodium meta-periodate solution.[2] For selective oxidation of sialic acids, a final periodate concentration of 1 mM can be used.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes on ice in the dark.[2]

  • Removal of Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate using a desalting column (e.g., spin column with Sephadex G-25) equilibrated with the desired coupling buffer (e.g., PBS, pH 7.2-7.5).[2] This step is crucial to prevent interference with the subsequent labeling reaction.

Part 2: Biotinylation of Oxidized Glycoproteins

This protocol details the reaction of the generated aldehydes with this compound.

  • Biotin Reagent Preparation: Prepare a 50 mM stock solution of this compound in DMSO.[5]

  • Biotinylation Reaction: Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM.[5]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2]

  • Removal of Unreacted Biotin: Purify the biotinylated glycoprotein from excess, unreacted biotin reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[2]

Quantitative Data Summary

ParameterTypical Range/ValueReference
Glycoprotein Concentration1-10 mg/mL[2][4]
Sodium Periodate Concentration1-10 mM (final)[1]
Biotin-Hydrazide Concentration1-5 mM (final)[5]
Oxidation Incubation Time30 minutes[2]
Biotinylation Incubation Time2 hours[2]
pH for Oxidation5.5[2]
pH for Biotinylation7.2-7.5[2]

Visualizations

GlycoproteinLabelingWorkflow cluster_oxidation Part 1: Oxidation cluster_biotinylation Part 2: Biotinylation Glycoprotein Glycoprotein (in Acetate Buffer, pH 5.5) Oxidation Oxidation Reaction (30 min, on ice, dark) Glycoprotein->Oxidation Periodate Sodium meta-periodate (20 mM) Periodate->Oxidation Desalting1 Desalting Column (remove excess periodate) Oxidation->Desalting1 OxidizedGlycoprotein Oxidized Glycoprotein (with aldehyde groups) Desalting1->OxidizedGlycoprotein Biotinylation Biotinylation Reaction (2 hours, RT) OxidizedGlycoprotein->Biotinylation BiotinHydrazide This compound (50 mM in DMSO) BiotinHydrazide->Biotinylation Desalting2 Desalting Column (remove excess biotin) Biotinylation->Desalting2 BiotinylatedGlycoprotein Biotinylated Glycoprotein Desalting2->BiotinylatedGlycoprotein

Caption: Experimental workflow for glycoprotein labeling.

SignalingPathwayAnalogy cluster_cell_surface Cell Surface cluster_labeling_detection Labeling & Detection Glycoprotein Cell Surface Glycoprotein Oxidation Periodate Oxidation Glycoprotein->Oxidation Aldehyde Aldehyde Group Generation Oxidation->Aldehyde Labeling Hydrazone Bond Formation Aldehyde->Labeling BiotinHydrazide This compound BiotinHydrazide->Labeling BiotinylatedProtein Biotinylated Glycoprotein Labeling->BiotinylatedProtein Detection Detection/Purification BiotinylatedProtein->Detection Streptavidin Streptavidin Conjugate (e.g., HRP, Fluorophore) Streptavidin->Detection

Caption: Logical relationship of the labeling and detection process.

References

Application Notes and Protocols for Pull-Down Assays Utilizing (+)-Biotin-PEG2-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting pull-down assays using (+)-Biotin-PEG2-Hydrazide as a labeling reagent. This technique is a powerful tool for identifying and characterizing protein-protein interactions, a critical aspect of cellular pathway analysis and drug target validation.

Introduction

Pull-down assays are an in vitro affinity purification method used to identify physical interactions between two or more proteins.[1] This technique utilizes a "bait" protein, which is immobilized on a solid support, to capture its interacting partners, the "prey," from a cell lysate or other protein mixture.[2][3] The use of biotin (B1667282) as a tag for the bait protein, coupled with the high-affinity interaction between biotin and streptavidin (or avidin), provides a robust and reliable method for immobilizing the bait and subsequently purifying the protein complexes.[4]

This compound is a versatile biotinylation reagent that enables the covalent attachment of a biotin tag to biomolecules. The hydrazide functional group reacts specifically with aldehyde or ketone groups, which can be introduced into glycoproteins through mild oxidation of their carbohydrate moieties.[5][6] Alternatively, the hydrazide can be coupled to carboxyl groups on a protein using a carbodiimide (B86325) crosslinker like EDC.[6][7] The polyethylene (B3416737) glycol (PEG) spacer arm in this compound is hydrophilic, which helps to improve the water solubility of the labeled molecule and reduce potential steric hindrance during the interaction with streptavidin and prey proteins.[6]

This guide details two primary protocols for preparing biotinylated bait proteins using this compound, followed by a comprehensive protocol for performing the pull-down assay to isolate and identify binding partners.

Key Applications

  • Glycoprotein (B1211001) Analysis: Biotinylate and enrich glycoproteins for mass spectrometry or lectin affinity studies.[5]

  • Cell-Surface Labeling: Map carbohydrate patterns on the cell surface.[5]

  • Immunoassay Development: Prepare biotin-tagged antigens for use in ELISAs, Western blots, and other immunoassays.[5]

  • Affinity Purification: Immobilize biotinylated carbohydrates on streptavidin supports for the selective capture of binding partners.[5]

  • Drug Delivery Research: Attach biotinylated payloads to glycan-bearing carriers for targeted delivery studies.[5]

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins via Aldehyde-Hydrazide Chemistry

This protocol is designed for labeling glycoproteins by first oxidizing their sugar residues to create aldehyde groups, which then react with the hydrazide group of the biotinylation reagent.

Materials:

  • Glycoprotein to be labeled

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[6]

  • Sodium meta-periodate (NaIO₄)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)[6]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in Oxidation Buffer at a concentration of 2-5 mg/mL.[6][7]

  • Oxidation of Glycoprotein:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Protect the solution from light.[6]

    • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.[6] For selective oxidation of sialic acid residues, a final concentration of 1 mM periodate (B1199274) can be used.[6]

    • Incubate the reaction on ice for 30 minutes in the dark.[6]

  • Removal of Excess Periodate: Immediately remove the excess sodium meta-periodate using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.[6]

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in DMSO.[6]

    • Add the biotin-hydrazide solution to the oxidized glycoprotein solution to a final concentration of 5 mM.[6]

    • Incubate the reaction for 2 hours at room temperature.[6]

  • Removal of Excess Biotinylation Reagent: Purify the biotinylated glycoprotein from the unreacted biotin-hydrazide using a desalting column or dialysis against PBS.[6]

  • Storage: The biotinylated protein can be stored at -20°C or -80°C. The addition of 50% glycerol (B35011) can help prevent freezing-induced denaturation.[4]

Quantitative Summary for Glycoprotein Biotinylation:

ParameterRecommended ValueReference
Glycoprotein Concentration2-5 mg/mL[6][7]
Oxidation Buffer0.1 M Sodium Acetate, pH 5.5[6]
Sodium meta-periodate (Final)1-10 mM[6]
Oxidation Incubation30 minutes on ice, dark[6]
Coupling BufferPBS, pH 7.2[6]
Biotin-Hydrazide (Stock)50 mM in DMSO[6]
Biotin-Hydrazide (Final)5 mM[6]
Biotinylation Incubation2 hours at room temperature[6]
Protocol 2: Biotinylation of Proteins via Carbodiimide Chemistry

This protocol is suitable for labeling proteins that are not glycosylated or for targeting carboxyl groups (aspartic and glutamic acid residues).

Materials:

  • Protein to be labeled

  • MES Buffer (or 150 mM NaCl, pH 5.0-6.0)[6][7]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • (Optional) N-hydroxysulfosuccinimide (sulfo-NHS)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in MES Buffer at a concentration of 5-10 mg/mL. Ensure the pH is between 5.0 and 6.0.[6][7]

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in DMSO.[7]

    • Add 25 µL of the biotin-hydrazide solution per 1 mL of protein solution (final concentration of ~1.25 mM).[6]

    • Prepare a 100 mg/mL solution of EDC in 150 mM NaCl.[7]

    • (Optional) Prepare a 10 mg/mL solution of sulfo-NHS in 150 mM NaCl. The addition of sulfo-NHS can increase labeling efficiency.[7]

    • Add 12.5 µL of the EDC solution per 1 mL of protein solution (final concentration of ~6.5 mM).[6] If using, add sulfo-NHS as well.

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.[6][7]

  • Removal of Excess Reagents: Purify the biotinylated protein from unreacted reagents by desalting or dialysis against PBS.[6]

  • Storage: Store the biotinylated protein at -20°C or -80°C.

Quantitative Summary for Carbodiimide-Mediated Biotinylation:

ParameterRecommended ValueReference
Protein Concentration5-10 mg/mL[6][7]
Reaction BufferMES Buffer or 150 mM NaCl, pH 5.0-6.0[6][7]
Biotin-Hydrazide (Stock)50 mM in DMSO[7]
Biotin-Hydrazide (Final)~1.25 mM[6]
EDC (Stock)100 mg/mL[7]
EDC (Final)~6.5 mM[6]
Incubation2 hours to overnight at room temperature[6][7]
Protocol 3: Pull-Down Assay with Biotinylated Bait Protein

This protocol describes the use of the prepared biotinylated "bait" protein to capture "prey" proteins from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Cell lysate containing "prey" proteins

  • Immobilized Streptavidin Agarose Beads or Magnetic Beads[3][8]

  • Binding/Wash Buffer (e.g., Tris-Buffered Saline (TBS), pH 7.4)[8]

  • Biotin Blocking Solution[8]

  • Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or buffer containing excess free biotin)[8]

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)[8]

  • Spin columns[8]

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin bead slurry.

    • Pipette the required amount of beads into a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer. Centrifuge at a low speed (e.g., 1,000 x g for 1 minute) between washes to pellet the beads.[9]

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait protein to the beads. A starting concentration of 50 µg of bait protein per 100 µL of bead slurry is recommended.[8]

    • Incubate for at least 30 minutes at 4°C with gentle rocking.[8]

  • Blocking of Unbound Streptavidin Sites:

    • Pellet the beads and discard the supernatant.

    • Wash the beads with Binding/Wash Buffer to remove unbound bait protein.

    • Add Biotin Blocking Solution and incubate for 5 minutes at room temperature to block any remaining biotin-binding sites on the streptavidin.[8]

    • Wash the beads again with Binding/Wash Buffer.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey proteins to the beads with the immobilized bait.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.[9]

  • Washing:

    • Pellet the beads and save the supernatant (this is the "flow-through" and can be analyzed to ensure the prey was not lost).

    • Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.[9] High ionic strength buffers can be used to reduce non-specific binding.[8]

  • Elution:

    • Add Elution Buffer to the beads to dissociate the bait-prey complexes.

    • Incubate for 5-10 minutes at room temperature.

    • Pellet the beads and collect the supernatant, which contains the eluted proteins.

    • If using a low pH elution buffer, immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to confirm the presence of the prey protein.[2]

    • For identification of unknown interacting partners, mass spectrometry can be employed.

Quantitative Summary for Pull-Down Assay:

StepParameterRecommended ValueReference
Bait ImmobilizationBait Protein Amount50 µg per 100 µL bead slurry[8]
Incubation≥ 30 minutes at 4°C[8]
Prey BindingIncubation1-2 hours at 4°C[9]
WashingNumber of Washes3-5 times[9]
ElutionIncubation5-10 minutes at room temperature[3]

Visualizations

experimental_workflow_biotinylation cluster_glycoprotein Protocol 1: Glycoprotein Labeling cluster_protein Protocol 2: General Protein Labeling glycoprotein Glycoprotein oxidized_glycoprotein Oxidized Glycoprotein (Aldehyde Groups) glycoprotein->oxidized_glycoprotein + NaIO4 biotinylated_glycoprotein Biotinylated Glycoprotein oxidized_glycoprotein->biotinylated_glycoprotein + Biotin-PEG2-Hydrazide protein Protein (Carboxyl Groups) biotinylated_protein Biotinylated Protein protein->biotinylated_protein + Biotin-PEG2-Hydrazide + EDC

Caption: Biotinylation Strategies for Bait Protein Preparation.

pull_down_workflow bait Biotinylated Bait Protein immobilized_bait Immobilized Bait bait->immobilized_bait beads Streptavidin Beads beads->immobilized_bait complex Bait-Prey Complex on Beads immobilized_bait->complex prey Cell Lysate (Prey Proteins) prey->complex wash Wash unbound proteins complex->wash elution Elution wash->elution analysis Analysis (SDS-PAGE, MS) elution->analysis

Caption: General Workflow of a Pull-Down Assay.

References

Application Notes and Protocols: Labeling of Oxidized Carbohydrates with Biotin-PEG-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific labeling of glycoproteins is a cornerstone technique in glycobiology, proteomics, and drug development. This document provides detailed protocols for the biotinylation of glycoproteins using biotin-PEG-hydrazide, a method that targets carbohydrate moieties. This technique offers a robust and specific approach to label, detect, and purify glycoproteins from complex biological samples.[1][2][3]

The core principle of this method involves two main steps:

  • Oxidation: Mild periodate (B1199274) oxidation of cis-diol groups within carbohydrate residues (e.g., sialic acids) on glycoproteins generates reactive aldehyde groups.[4][5][6]

  • Hydrazone Formation: Biotin-PEG-hydrazide, which contains a reactive hydrazide group, specifically reacts with the newly formed aldehydes to form a stable hydrazone bond, effectively tagging the glycoprotein (B1211001) with biotin (B1667282).[7][8]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the biotin and the hydrazide group enhances the water solubility of the reagent and reduces steric hindrance, thereby improving accessibility for subsequent detection with avidin (B1170675) or streptavidin conjugates.[9][10][11] This method is widely applicable for labeling glycoproteins on the cell surface, in solution, and within various assays such as ELISA and Western blotting.[1][9]

Chemical Principle

The labeling process is a two-step chemical reaction. First, sodium periodate (NaIO₄) selectively oxidizes the cis-diols of carbohydrate residues to aldehydes. Subsequently, the hydrazide group of biotin-PEG-hydrazide nucleophilically attacks the aldehyde, forming a stable hydrazone linkage.

G cluster_oxidation Step 1: Oxidation of Carbohydrate cluster_biotinylation Step 2: Biotinylation Carbohydrate Glycoprotein with cis-diol OxidizedCarb Glycoprotein with Aldehyde Groups Carbohydrate->OxidizedCarb NaIO₄ BiotinylatedGlycoprotein Biotinylated Glycoprotein (Hydrazone Bond) OxidizedCarb->BiotinylatedGlycoprotein BiotinHydrazide Biotin-PEG-Hydrazide BiotinHydrazide->BiotinylatedGlycoprotein G cluster_workflow Experimental Workflow cluster_downstream Downstream Applications Start Start: Glycoprotein Sample (Purified or Cell Surface) Oxidation Oxidation (Sodium Periodate) Start->Oxidation Purification1 Purification (Removal of Periodate) Oxidation->Purification1 Biotinylation Biotinylation (Biotin-PEG-Hydrazide) Purification1->Biotinylation Purification2 Purification (Removal of Excess Biotin) Biotinylation->Purification2 AffinityPurification Affinity Purification (Streptavidin Beads) Purification2->AffinityPurification WesternBlot Western Blot (Streptavidin-HRP) Purification2->WesternBlot MassSpec Mass Spectrometry AffinityPurification->MassSpec

References

Application Notes and Protocols for (+)-Biotin-PEG2-Hydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of (+)-Biotin-PEG2-Hydrazide for labeling and affinity-based crosslinking experiments.

Introduction

This compound is a versatile biotinylation reagent used for the covalent labeling of biomolecules.[1] It features a terminal hydrazide group that selectively reacts with aldehyde or ketone functionalities, forming a stable hydrazone bond.[1] The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance during conjugation and subsequent detection with avidin (B1170675) or streptavidin systems.[1] This reagent is particularly valuable for labeling glycoproteins, antibodies, and other biomolecules where specific targeting of carbohydrate moieties or carboxyl groups is desired.[1][2][3] Applications range from drug delivery and bioconjugation to the development of diagnostic tools and biosensors.[1][4]

The primary applications of this compound involve two main strategies:

  • Labeling of Glycoproteins via Oxidized Carbohydrates: Sialic acid and other sugar residues on glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups.[5] The hydrazide moiety of the biotin (B1667282) reagent then reacts with these aldehydes for specific labeling of the carbohydrate domains.[5]

  • Labeling of Proteins via Carboxyl Groups: In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can react with the carboxyl groups of aspartic and glutamic acid residues on proteins to form a stable amide bond.[3]

While not a traditional crosslinker that covalently links two biomolecules directly, the biotin tag introduced by this reagent allows for strong, non-covalent "crosslinking" or assembly of complexes with avidin or streptavidin, which can be conjugated to other molecules or surfaces.

Data Presentation

Table 1: Reagent Concentrations for Glycoprotein (B1211001) Biotinylation

ReagentStock ConcentrationWorking ConcentrationSolvent
Glycoprotein-1-5 mg/mL100 mM Sodium Acetate, pH 5.5[6][7]
Sodium meta-Periodate20 mM[6][7]10 mM[6][7]100 mM Sodium Acetate, pH 5.5[6][7]
This compound25-50 mM[6][7]5-10 mM[6][7]DMSO[6][7]

Table 2: Reagent Concentrations for Protein Biotinylation via Carboxyl Groups

ReagentStock ConcentrationWorking ConcentrationSolvent
Protein-5-10 mg/mLMES Buffer, pH 4.5-5.0[5]
This compound50 mM1.25 mMDMSO[3]
EDC500 mM~5-6.5 mMReaction Buffer (e.g., MES)[3][5]

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation

This protocol describes the labeling of glycoproteins by oxidizing their carbohydrate moieties to create aldehyde groups, which then react with the hydrazide group of this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-Periodate (NaIO₄)

  • 100 mM Sodium Acetate, pH 5.5

  • Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Coupling Buffer (e.g., 50-100 mM Sodium Phosphate, pH 7.0-7.5)[6][7]

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[6][7]

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in 100 mM Sodium Acetate, pH 5.5.[6][7]

    • Mix the glycoprotein solution and the periodate solution in a 1:1 ratio.[6][7]

    • Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.[6][7]

  • Purification:

    • Remove excess periodate by passing the oxidized glycoprotein solution through a desalting column equilibrated with Coupling Buffer.[6][7]

  • Biotinylation:

    • Prepare a 25-50 mM stock solution of this compound in DMSO.[6][7]

    • Add the biotin hydrazide solution to the purified, oxidized glycoprotein to achieve a final concentration of 5-10 mM.[6][7]

    • Incubate the reaction for 2 hours at room temperature.[6][7]

  • Final Purification:

    • Remove unreacted biotin hydrazide by dialysis or using a desalting column.[6][7]

Protocol 2: Biotinylation of Proteins via Carboxyl Groups using EDC

This protocol details the labeling of proteins on their aspartic and glutamic acid residues using EDC chemistry.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • MES Buffer (or other amine and carboxyl-free buffer), pH 4.5-5.0

  • Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in MES Buffer to a concentration of 5-10 mg/mL.[5]

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of this compound in DMSO.[3]

    • Immediately before use, prepare a 500 mM solution of EDC in reaction buffer.[3]

  • Biotinylation Reaction:

    • Add the Biotin-Hydrazide solution to the protein solution to a final concentration of 1.25 mM.[3]

    • Immediately add the EDC solution to the protein/biotin hydrazide mixture to a final concentration of approximately 5-6.5 mM.[3][5]

    • Incubate the reaction for 2 hours to overnight at room temperature.[3]

  • Purification:

    • Centrifuge the reaction mixture to pellet any precipitate that may have formed.[3]

    • Remove non-reacted Biotin-Hydrazide and EDC byproducts by desalting or dialysis.[3]

Visualizations

experimental_workflow_glycoprotein cluster_prep Preparation cluster_reaction Reaction cluster_product Product Glycoprotein Glycoprotein in Acetate Buffer Oxidation Oxidation (30 min, 0-4°C, dark) Glycoprotein->Oxidation Periodate Sodium meta-Periodate Solution Periodate->Oxidation Desalting1 Desalting Column (remove periodate) Oxidation->Desalting1 Biotinylation Biotinylation with This compound (2h, RT) Desalting1->Biotinylation Desalting2 Desalting Column (remove excess biotin) Biotinylation->Desalting2 FinalProduct Biotinylated Glycoprotein Desalting2->FinalProduct experimental_workflow_protein cluster_prep Preparation cluster_reaction Reaction cluster_product Product Protein Protein in MES Buffer ReactionMix Combine Protein and Biotin-Hydrazide Protein->ReactionMix BiotinHydrazide This compound Solution BiotinHydrazide->ReactionMix EDC EDC Solution AddEDC Add EDC to initiate coupling (2h-overnight, RT) EDC->AddEDC ReactionMix->AddEDC Purification Purification (Desalting/Dialysis) AddEDC->Purification FinalProduct Biotinylated Protein Purification->FinalProduct

References

Applications of Biotin-Hydrazide in Proteomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, biotin-hydrazide has emerged as a powerful tool in the field of proteomics. Its unique reactivity towards aldehyde groups makes it an invaluable reagent for the selective labeling and enrichment of specific protein sub-populations, enabling deeper insights into cellular processes and the discovery of potential therapeutic targets.

This document provides detailed application notes and protocols for the use of biotin-hydrazide in proteomics, with a focus on the analysis of glycoproteins and carbonylated proteins. It also explores its application in the context of cell surface proteomics and its utility in studying signaling pathways.

Selective Labeling of Glycoproteins

One of the most widespread applications of biotin-hydrazide is the targeted labeling of glycoproteins. This method relies on the oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups, which then readily react with the hydrazide group of biotin-hydrazide to form a stable hydrazone bond.

Key Applications:
  • Cell Surface Glycoprotein (B1211001) Profiling: Enables the specific identification and quantification of proteins on the cell surface, which are crucial for cell-cell communication, signaling, and as drug targets.[1][2][3]

  • Biomarker Discovery: Comparison of glycoprotein profiles between healthy and diseased states can lead to the identification of novel biomarkers for diagnosis and prognosis.

  • Analysis of Post-Translational Modifications: Facilitates the study of glycosylation patterns and their role in protein function and regulation.

Experimental Workflow for Glycoprotein Labeling and Enrichment

The general workflow for the selective enrichment of glycoproteins using biotin-hydrazide is a multi-step process that involves oxidation, labeling, affinity purification, and subsequent analysis by mass spectrometry.

Glycoprotein_Labeling_Workflow start Intact Cells or Protein Mixture oxidation Periodate Oxidation (e.g., NaIO4) start->oxidation labeling Biotin-Hydrazide Labeling oxidation->labeling lysis Cell Lysis & Protein Extraction labeling->lysis enrichment Streptavidin/Avidin (B1170675) Affinity Purification lysis->enrichment digestion On-bead or Elution then Digestion (e.g., Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & Protein Identification ms_analysis->data_analysis end Identified Glycoproteins data_analysis->end

Workflow for glycoprotein labeling and enrichment.
Detailed Protocol: Cell Surface Glycoprotein Labeling (Cell Surface Capture - CSC)

This protocol is adapted from established cell surface capture methodologies.[1][2][3]

Materials:

  • Cells of interest grown in culture

  • Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4

  • Sodium meta-periodate (NaIO4)

  • Biotin-hydrazide

  • Aniline (B41778) (optional catalyst)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin or NeutrAvidin agarose (B213101) beads

  • Wash buffers (e.g., high salt, urea-containing buffers)

  • Elution buffer (e.g., SDS-containing buffer with DTT for cleavable linkers, or formic acid/acetonitrile for non-cleavable linkers)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • PNGase F

Procedure:

  • Cell Preparation:

    • Wash cultured cells three times with ice-cold PBS, pH 7.4.

    • For adherent cells, perform labeling directly on the plate. For suspension cells, pellet and resuspend in PBS.

  • Oxidation of Cell Surface Glycans:

    • Resuspend cells in ice-cold PBS, pH 6.5.

    • Add freshly prepared sodium meta-periodate to a final concentration of 1-2 mM.

    • Incubate on ice in the dark for 15-20 minutes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubate for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS, pH 7.4.

  • Biotin-Hydrazide Labeling:

    • Resuspend the oxidized cells in PBS, pH 6.5 containing 2-5 mM biotin-hydrazide.

    • (Optional) Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate at 4°C for 1-2 hours with gentle rotation.

    • Wash the cells three times with ice-cold PBS, pH 7.4 to remove excess biotin-hydrazide.

  • Cell Lysis and Protein Extraction:

    • Lyse the labeled cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Enrichment of Biotinylated Glycoproteins:

    • Incubate the protein lysate with streptavidin or NeutrAvidin agarose beads for 2-4 hours at 4°C with rotation. An enrichment factor of 8-9 fold for biotinylated peptides can be expected.[4]

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • On-bead digestion:

      • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

      • Reduce with DTT and alkylate with IAA.

      • Add trypsin and incubate overnight at 37°C.

      • To specifically elute N-linked glycopeptides, treat the beads with PNGase F after tryptic digestion.[1][5]

    • Elution followed by digestion:

      • Elute the bound proteins from the beads using an appropriate elution buffer.

      • Perform in-solution reduction, alkylation, and tryptic digestion of the eluted proteins.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification.

Detection of Protein Carbonylation

Protein carbonylation is a type of irreversible oxidative damage that can serve as a marker for oxidative stress in various diseases. Biotin-hydrazide can be used to specifically label carbonylated proteins, as the hydrazide group reacts with the carbonyl groups (aldehydes and ketones) on the protein side chains.[6]

Key Applications:
  • Biomarker of Oxidative Stress: Quantifying the levels of carbonylated proteins in biological samples.

  • Disease Research: Studying the role of oxidative damage in neurodegenerative diseases, cancer, and aging.

  • Toxicology: Assessing the oxidative effects of drugs and environmental toxins.

Experimental Workflow for Carbonylated Protein Analysis

The workflow for analyzing carbonylated proteins is similar to that for glycoproteins, but without the initial oxidation step.

Carbonyl_Protein_Workflow start Protein Sample (e.g., from tissue or cells) labeling Biotin-Hydrazide Labeling start->labeling enrichment Streptavidin/Avidin Affinity Purification labeling->enrichment digestion On-bead or Elution then Digestion (e.g., Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & Identification of Carbonylated Proteins ms_analysis->data_analysis end Identified Carbonylated Proteins and Sites data_analysis->end

Workflow for carbonylated protein analysis.
Detailed Protocol: Labeling and Enrichment of Carbonylated Proteins

Materials:

  • Protein extract from cells or tissues

  • Biotin-hydrazide

  • Reaction buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.5)

  • Streptavidin or NeutrAvidin agarose beads

  • Wash and elution buffers (as described for glycoproteins)

  • Reagents for protein digestion (DTT, IAA, trypsin)

Procedure:

  • Protein Sample Preparation:

    • Extract proteins from the biological sample of interest using a suitable lysis buffer.

    • Determine the protein concentration.

  • Biotin-Hydrazide Labeling:

    • Adjust the pH of the protein solution to 5.5 with sodium acetate buffer.

    • Add biotin-hydrazide to a final concentration of 5-10 mM.

    • Incubate for 2 hours at room temperature.

  • Removal of Excess Biotin-Hydrazide:

    • Remove unreacted biotin-hydrazide by dialysis or gel filtration.

  • Enrichment and Analysis:

    • Proceed with streptavidin/avidin affinity purification, digestion, and LC-MS/MS analysis as described in the glycoprotein protocol (steps 5-7). A study comparing different hydrazide labels found that while biotin (B1667282) hydrazide had the lowest reaction yield, the total number of identified modified peptides was similar to other biotin-based tags.[4]

Application in Signaling Pathway Analysis

Biotin-hydrazide-based proteomics, particularly through cell surface capture techniques, is instrumental in identifying cell surface receptors and other glycoproteins that are the primary mediators of extracellular signals. By identifying and quantifying changes in the cell surface glycoproteome in response to stimuli, researchers can infer the activation or modulation of specific signaling pathways.

For example, the Epidermal Growth Factor Receptor (EGFR) is a key glycoprotein receptor that, upon binding to its ligand EGF, initiates a cascade of intracellular signaling events regulating cell proliferation, survival, and differentiation.[7] Using biotin-hydrazide-based cell surface proteomics, researchers can identify and quantify EGFR and its interacting partners on the cell surface, providing insights into the initial steps of EGFR signaling.

Example Signaling Pathway: EGFR Signaling

The following diagram illustrates a simplified EGFR signaling pathway. The cell surface glycoproteins identified through biotin-hydrazide labeling (such as EGFR itself) are the starting points of such pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR (Glycoprotein Receptor) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Response Cellular Response (Proliferation, Survival) AKT->Cell_Response Transcription_Factors->Cell_Response

Simplified EGFR signaling pathway.

By applying biotin-hydrazide proteomics, one could:

  • Identify EGFR as a major cell surface glycoprotein.

  • Quantify changes in EGFR cell surface expression under different conditions.

  • Potentially identify other glycoproteins that are part of the EGFR receptor complex.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and outcomes from proteomics experiments using biotin-hydrazide.

Table 1: Typical Reagent Concentrations and Incubation Times

ParameterGlycoprotein LabelingCarbonylated Protein Labeling
Oxidizing Agent (NaIO4) 1-10 mMN/A
Oxidation Time 15-20 minN/A
Biotin-Hydrazide 2-10 mM5-10 mM
Labeling Time 1-2 hours2 hours
Enrichment Incubation 2-4 hours2-4 hours

Table 2: Comparison of Cell Surface Capture (CSC) Methods for A549 Cells

MethodTotal Proteins IdentifiedProteins Identified in Both Methods% Cell Surface Proteins (SURFY)
Direct CSC (D-CSC) 42220960%
Traditional CSC 41820955%
Data adapted from a comparative study on A549 cells.[1]

Table 3: Enrichment Efficiency of Biotinylated Peptides

ParameterValue
Enrichment Fold-Change ~8-9 fold
Based on avidin affinity chromatography of biotinylated peptides.[4]

Conclusion

Biotin-hydrazide is a versatile and robust reagent for the targeted analysis of glycoproteins and carbonylated proteins in complex biological samples. The methodologies described in these application notes provide a solid foundation for researchers to explore the glycoproteome, investigate oxidative stress, and unravel the complexities of cellular signaling. The combination of selective biotin-hydrazide labeling with advanced mass spectrometry techniques continues to be a driving force in proteomics research and drug discovery.

References

Application Notes and Protocols for (+)-Biotin-PEG2-Hydrazide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG2-Hydrazide is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems.[1][2] This reagent incorporates three key functional components: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group for conjugation. The biotin group provides high-affinity binding to biotin receptors, which are often overexpressed on the surface of cancer cells, enabling targeted delivery of therapeutic agents.[1] The short PEG2 spacer enhances the solubility of the conjugate and reduces steric hindrance, improving the accessibility of the biotin moiety to its receptor.[2] The terminal hydrazide group allows for the covalent attachment of the linker to drug molecules, drug carriers (such as nanoparticles, liposomes, or polymers), or imaging agents that possess an aldehyde or ketone functionality. This conjugation typically occurs through the formation of a stable hydrazone bond.[2]

These application notes provide an overview of the use of this compound in drug delivery, including representative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation

The following tables summarize typical quantitative data for biotinylated drug delivery systems. It is important to note that specific values for systems utilizing this compound may vary depending on the nanoparticle composition, the encapsulated drug, and the specific experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Biotinylated PLGA NanoparticlesPaclitaxel~5%>80%[3]
Biotin-Zein Conjugated NanoparticlesDecitabineNot Specified96.31%
Biotinylated Alginate MicroparticlesBiotin (as model)~0.045%90.50%[4]
TPP-PEG-biotin Self-Assembled NanoparticlesRuthenium complex 113.29%81.75%[5]

Table 2: In Vitro Drug Release Kinetics

Drug Delivery SystemDrugRelease ConditionsRelease ProfileKinetic ModelReference
Biotin-PEG-PCL NanomicellesArtemisininpH-controlledSustained releaseNot Specified[3]
PEGylated Nanoparticles5-FluorouracilNot SpecifiedSlower than bare nanoparticlesNot Specified[6]
PLGA-PEG MicrospheresAclacinomycin ANot SpecifiedBiphasic with initial burstCorrigan model[7]
Alginate MicroparticlesBiotin (as model)Not SpecifiedControlled releaseWeibull model[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Aldehyde-Modified Drug Carrier

This protocol describes the general procedure for conjugating this compound to a drug carrier (e.g., a nanoparticle or liposome) that has been functionalized with aldehyde groups.

Materials:

  • Aldehyde-modified drug carrier

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer (e.g., 0.1 M MES buffer, pH 4.5-5.5)

  • Purification system (e.g., dialysis cassette with appropriate molecular weight cutoff or size exclusion chromatography column)

Procedure:

  • Preparation of Reagents:

    • Dissolve the aldehyde-modified drug carrier in the coupling buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the drug carrier solution. The molar ratio of hydrazide to aldehyde groups should be optimized but a 10 to 50-fold molar excess of the hydrazide is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by using size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of biotin using techniques such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, FTIR spectroscopy, or mass spectrometry.

Protocol 2: Formulation of Drug-Loaded Biotinylated Nanoparticles

This protocol outlines the formulation of drug-loaded nanoparticles functionalized with this compound for targeted drug delivery. A common method for preparing polymeric nanoparticles is nanoprecipitation.[8]

Materials:

  • Biodegradable polymer (e.g., PLGA-PEG-CHO)

  • Drug to be encapsulated

  • This compound

  • Organic solvent (e.g., acetonitrile, acetone)

  • Aqueous phase (e.g., deionized water)

  • Dialysis membrane

Procedure:

  • Polymer-Linker Conjugation:

    • Conjugate this compound to an aldehyde-terminated polymer (e.g., PLGA-PEG-CHO) following Protocol 1 to create the biotinylated polymer (PLGA-PEG-Biotin).

  • Nanoparticle Formulation:

    • Dissolve the biotinylated polymer and the drug in a water-miscible organic solvent.

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Allow the organic solvent to evaporate, leading to the self-assembly of drug-loaded biotinylated nanoparticles.

  • Purification:

    • Purify the nanoparticles from the free drug and residual solvent by dialysis or centrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 3: In Vitro Cell Uptake Assay

This protocol is designed to evaluate the targeting efficacy of the biotinylated drug delivery system in cancer cells that overexpress the biotin receptor.

Materials:

  • Biotin receptor-positive cancer cell line (e.g., HeLa, MCF-7)

  • Biotin receptor-negative cell line (as a control)

  • Fluorescently labeled biotinylated nanoparticles

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the selected cell lines in their appropriate media until they reach 80-90% confluency.

  • Cellular Uptake:

    • Seed the cells in multi-well plates or on coverslips and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled biotinylated nanoparticles at various concentrations for different time points (e.g., 1, 2, 4 hours).

    • As a control for competitive inhibition, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the nanoparticles.

  • Washing:

    • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify the cellular uptake of the nanoparticles.

    • Fluorescence Microscopy: Fix the cells on the coverslips and visualize the intracellular localization of the nanoparticles.

Visualizations

Biotin Receptor-Mediated Endocytosis Signaling Pathway

Biotin_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-Nanoparticle Biotinylated Nanoparticle Biotin_Receptor Biotin Receptor (SMVT) Biotin-Nanoparticle->Biotin_Receptor Binding Clathrin_Pit Clathrin-Coated Pit Biotin_Receptor->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release

Caption: Biotin receptor-mediated endocytosis pathway.

Experimental Workflow for Targeted Drug Delivery

Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) A 1. Conjugation of this compound to Drug Carrier B 2. Drug Loading into Biotinylated Carrier A->B C 3. Purification & Characterization B->C D 4. Cell Culture (Biotin Receptor +/-) C->D E 5. Cellular Uptake Assay (Flow Cytometry/Microscopy) D->E F 6. Cytotoxicity Assay (MTT) E->F G 7. Animal Model of Disease F->G H 8. Biodistribution & Targeting Efficacy G->H I 9. Therapeutic Efficacy Assessment H->I

Caption: Experimental workflow for developing targeted drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (+)-Biotin-PEG2-Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during (+)-Biotin-PEG2-Hydrazide conjugation, particularly addressing the issue of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no biotinylation of my glycoprotein (B1211001). What are the potential causes and how can I troubleshoot this?

A1: Low biotinylation yield is a common issue that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and solutions, from the initial oxidation step to the final conjugation.

Troubleshooting Low Biotinylation Yield:

  • Inefficient Oxidation of the Glycoprotein: The hydrazide group of Biotin-PEG2-Hydrazide reacts with aldehyde groups.[1][2] For glycoproteins, these aldehydes are generated by oxidizing cis-diol groups in the carbohydrate moieties with sodium meta-periodate (NaIO₄).[3][4][5]

    • Solution: Ensure your sodium meta-periodate solution is freshly prepared.[3][6] The oxidation reaction is also light-sensitive and should be performed in the dark or in an amber vial to prevent degradation of the periodate (B1199274).[2][4] Verify the concentration of NaIO₄; 10-20 mM is a common starting point for general glycoprotein oxidation.[4][6] For specific oxidation of sialic acid residues, a lower concentration of 1 mM NaIO₄ is recommended.[4][5] The reaction is typically carried out on ice or at 4°C for about 30 minutes.[6][7]

  • Incompatible Buffer Composition: The buffers used during both oxidation and conjugation are critical.

    • Oxidation Buffer: An acidic pH is generally more efficient for the periodate oxidation step.[8] A common choice is 100 mM sodium acetate (B1210297) at pH 5.5.[3][6]

    • Conjugation Buffer: The hydrazone bond formation between the biotin-hydrazide and the aldehyde occurs most efficiently at a pH of 4 to 6.[1][9] Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the hydrazide for reaction with the aldehyde groups, thereby quenching the reaction.[6][10] Phosphate buffers can also reduce conjugation efficiency.[11]

  • Suboptimal Biotin-PEG2-Hydrazide Concentration: The molar ratio of the biotinylation reagent to the target molecule can significantly impact the yield.

    • Solution: A 5-10 mM final concentration of Biotin-PEG2-Hydrazide is a good starting point.[6] This often translates to a 5- to 10-fold molar excess of the reagent over the protein.[8] Optimization may be necessary depending on your specific molecule.

  • Lack of Catalyst: The formation of the hydrazone bond can be slow under physiological conditions.[12]

    • Solution: The addition of a nucleophilic catalyst, such as aniline (B41778), can significantly increase the rate and efficiency of the conjugation reaction.[13][14] Aniline is typically used at a concentration of 10-100 mM.[15]

Q2: My protein precipitates after adding the biotinylation reagent. What can I do to prevent this?

A2: Protein precipitation during biotinylation can be a frustrating problem. Here are the likely causes and how to address them:

  • High Degree of Biotinylation: Excessive modification of the protein can alter its solubility properties, leading to aggregation and precipitation.[16] The hydrophobic nature of the biotin (B1667282) molecule can contribute to this.

    • Solution: Reduce the molar excess of the Biotin-PEG2-Hydrazide reagent in the reaction. You may need to perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation. The use of a PEGylated hydrazide, like Biotin-PEG2-Hydrazide, already helps to increase the water solubility of the labeled molecule.[17][18]

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO before being added to the aqueous protein solution.[1][6] Adding a large volume of the organic solvent at once can cause the protein to precipitate.

    • Solution: Prepare a more concentrated stock of the biotin reagent in DMSO so that you only need to add a small volume (ideally less than 10% of the total reaction volume) to your protein solution. Add the reagent slowly while gently mixing.

Q3: How can I confirm that my glycoprotein has been successfully biotinylated and how do I quantify the extent of labeling?

A3: Several methods can be used to confirm and quantify biotinylation:

  • HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating biotin incorporation.[19][20] HABA binds to avidin (B1170675), producing a colored complex. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin.[20] However, this method can sometimes underestimate the true biotin-to-protein ratio.[21][22]

  • Fluorescence-Based Assays: These kits use a fluorescently-labeled avidin or streptavidin where the fluorescence is quenched by a bound dye. When biotin is added, it displaces the quencher, leading to an increase in fluorescence.[23]

  • Mass Spectrometry: For a precise determination of the number of biotin molecules incorporated per protein molecule, mass spectrometry (MALDI-TOF or ESI-MS) can be used to measure the mass shift after biotinylation.

  • Western Blot/ELISA: A functional confirmation can be achieved by running the biotinylated protein on an SDS-PAGE gel, transferring it to a membrane, and then probing with streptavidin-HRP.[24] Similarly, in an ELISA format, the biotinylated protein can be captured on a plate and detected with streptavidin-HRP.

Q4: What is the best way to remove unreacted Biotin-PEG2-Hydrazide after the conjugation reaction?

A4: Removing excess, unreacted biotin is crucial to avoid high background in downstream applications. Common methods include:

  • Dialysis: Dialysis against a suitable buffer (like PBS) is an effective method for removing small molecules from protein solutions.[3]

  • Gel Filtration/Desalting Columns: Size exclusion chromatography using columns like Sephadex G-25 is a rapid and efficient way to separate the larger biotinylated protein from the smaller, unreacted biotin-hydrazide.[6][7]

  • Affinity Purification: If your protein has an affinity tag, you can perform affinity purification after the biotinylation reaction. Alternatively, you can use streptavidin-agarose beads to capture the biotinylated protein, wash away impurities, and then elute the protein. However, elution from streptavidin often requires harsh, denaturing conditions due to the strong interaction.[25][26] Using monomeric avidin resins can allow for milder elution with free biotin.[26]

Experimental Protocols

Protocol 1: Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on carbohydrate moieties of glycoproteins using sodium meta-periodate.

  • Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 5.5.

  • Glycoprotein Solution: Dissolve the glycoprotein to be labeled in the sodium acetate buffer at a concentration of 1-5 mg/mL.[6] Keep the solution on ice.

  • Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the sodium acetate buffer.[6] Keep this solution on ice and protected from light.

  • Oxidation Reaction: Add an equal volume of the cold 20 mM periodate solution to the cold glycoprotein solution.[6] For example, add 0.5 mL of periodate solution to 0.5 mL of glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes on ice or at 4°C in the dark.[6][7]

  • Removal of Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate using a desalting column (e.g., Sephadex G-25) equilibrated with the desired conjugation buffer (e.g., 100 mM Sodium Phosphate, pH 7.0-7.5).[6]

Protocol 2: Biotin-PEG2-Hydrazide Conjugation

This protocol details the conjugation of Biotin-PEG2-Hydrazide to the oxidized glycoprotein.

  • Prepare Biotin-PEG2-Hydrazide Stock: Dissolve this compound in anhydrous DMSO to a concentration of 25-50 mM.[6]

  • Conjugation Reaction: To the desalted, oxidized glycoprotein solution from Protocol 1, add a sufficient volume of the Biotin-PEG2-Hydrazide stock solution to achieve a final concentration of 5-10 mM.[6]

  • (Optional but Recommended) Add Catalyst: For enhanced reaction efficiency, add an aniline solution to a final concentration of 10-100 mM.[14][15]

  • Incubation: Incubate the reaction for 2 hours at room temperature.[6]

  • Purification: Remove unreacted Biotin-PEG2-Hydrazide and other small molecules by dialysis or gel filtration.[6]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Glycoprotein Biotinylation

ParameterRecommended RangeNotes
Oxidation
Glycoprotein Concentration1-10 mg/mL[3][6]Higher concentrations can sometimes lead to aggregation.
Sodium meta-Periodate1-20 mM[2][4]Use 1 mM for specific oxidation of sialic acids.[4]
Oxidation Buffer100 mM Sodium Acetate, pH 5.5[3][6]Acidic pH is generally more efficient.[8]
Oxidation Time/Temp30 minutes at 0-4°C[6][7]Protect from light.[2]
Conjugation
Biotin-Hydrazide Conc.5-10 mM[6]A 5-10 fold molar excess over the protein is a good starting point.[8]
Conjugation Buffer100 mM Sodium Phosphate, pH 7.0-7.5[6]Crucially, must be free of primary amines. [6]
Catalyst (Aniline)10-100 mM (optional)[15]Significantly improves reaction kinetics.[13][14]
Conjugation Time/Temp2 hours at Room Temperature[6]Can be extended to overnight.[3]

Visualizations

G cluster_oxidation Step 1: Oxidation cluster_purification1 Purification cluster_conjugation Step 2: Conjugation cluster_purification2 Final Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_GP Oxidized Glycoprotein (with Aldehydes) Glycoprotein->Oxidized_GP 30 min, 4°C, dark pH 5.5 NaIO4 Sodium meta-Periodate (NaIO₄) NaIO4->Oxidized_GP Desalting1 Desalting Column (e.g., G-25) Oxidized_GP->Desalting1 Remove excess NaIO₄ Biotinylated_GP Biotinylated Glycoprotein Desalting1->Biotinylated_GP 2h, RT pH 7.0-7.5 BiotinHydrazide This compound BiotinHydrazide->Biotinylated_GP Aniline Aniline (Catalyst) Aniline->Biotinylated_GP Speeds up reaction Desalting2 Desalting Column or Dialysis Biotinylated_GP->Desalting2 Remove excess Biotin Final_Product Purified Biotinylated Glycoprotein Desalting2->Final_Product

Caption: Experimental workflow for glycoprotein biotinylation.

G Start Low Biotinylation Yield Oxidation Was the NaIO₄ solution freshly prepared and kept from light? Start->Oxidation Buffer_Amine Does your conjugation buffer contain primary amines (e.g., Tris)? Oxidation->Buffer_Amine Yes Sol_Oxidation_No Prepare fresh NaIO₄ and perform oxidation in the dark. Oxidation->Sol_Oxidation_No No pH_Check Is the conjugation pH between 4.0 and 7.5? Buffer_Amine->pH_Check No Sol_Buffer_Yes Switch to an amine-free buffer (e.g., Phosphate, MES, HEPES). Buffer_Amine->Sol_Buffer_Yes Yes Catalyst Did you consider using a catalyst like aniline? pH_Check->Catalyst Yes Sol_pH_No Adjust buffer pH. Optimal is typically 6.5-7.5. pH_Check->Sol_pH_No No Purification Was excess periodate removed before adding the hydrazide? Catalyst->Purification Yes Sol_Catalyst_No Add 10-100 mM aniline to the reaction to increase efficiency. Catalyst->Sol_Catalyst_No No Sol_Purification_No Use a desalting column to purify the oxidized protein before conjugation. Purification->Sol_Purification_No No Success Yield Improved Purification->Success Yes Sol_Oxidation_No->Oxidation Sol_Buffer_Yes->Buffer_Amine Sol_pH_No->pH_Check Sol_Catalyst_No->Catalyst Sol_Purification_No->Purification

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing (+)-Biotin-PEG2-Hydrazide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-PEG2-Hydrazide labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a biotinylation reagent used for labeling biomolecules. Its primary applications include:

  • Labeling glycoproteins and carbohydrates: The hydrazide group reacts with aldehyde groups generated by the mild oxidation of cis-diols in sugar residues.[1][2] This is particularly useful for labeling antibodies on their Fc region, preserving the antigen-binding sites.[3][4]

  • Labeling proteins via carboxyl groups: In the presence of a carbodiimide (B86325) like EDC, the hydrazide can react with aspartic and glutamic acid residues.[1][5]

  • Labeling RNA: It can react with aldehydes formed by the periodate (B1199274) oxidation of the 3'-terminal ribose.[1][2]

Q2: What is the benefit of the PEG2 spacer arm in this compound?

A2: The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule.[6][7] This can help to reduce protein aggregation and non-specific binding that can occur with more hydrophobic linkers.[3][4][8] The spacer also reduces steric hindrance, allowing for better accessibility of the biotin (B1667282) to avidin (B1170675) or streptavidin.[2]

Q3: What type of chemical bond is formed during the labeling reaction?

A3: The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond.[3][4][9] This bond is relatively stable. For increased stability, the hydrazone bond can be reduced to a secondary amine using sodium cyanoborohydride.[4][8] When coupling to carboxyl groups using EDC, an amide bond is formed.[3][5]

Q4: Can I use buffers containing primary amines, like Tris or glycine?

A4: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) when using EDC for carboxyl group labeling, as they will compete with the hydrazide and quench the reaction.[3][4][9] For glycoprotein (B1211001) labeling, avoid primary amine-containing buffers during the hydrazide reaction step as they can react with the generated aldehydes.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Inefficient oxidation of glycoproteins.- Ensure the sodium periodate solution is freshly prepared.[1][9] - Optimize the periodate concentration (typically 1-10 mM). Sialic acids are more easily oxidized (1 mM) than other sugars (5-10 mM).[3] - Perform the oxidation on ice or at 4°C in the dark for 30 minutes.[3][9] - Ensure the pH for oxidation is acidic (e.g., 100 mM sodium acetate, pH 5.5).[1][9]
Suboptimal pH for hydrazide reaction.- For glycoprotein labeling, the optimal pH for the hydrazide reaction is typically between 6.5 and 7.5.[3] If oxidation was done at a lower pH, perform a buffer exchange before adding the biotin-hydrazide.[3] - For EDC-mediated labeling of carboxyl groups, the reaction is typically performed at pH 4.5-5.5.[3][5]
Inactive EDC.- Use fresh, high-quality EDC. Dissolve it in buffer immediately before use.[5]
Presence of quenching reagents in the buffer.- As mentioned in the FAQs, avoid buffers with primary amines or carboxylates when using EDC.[3][4][5]
Insufficient molar ratio of biotin reagent.- Empirically test different molar ratios of biotin-hydrazide to your molecule. A 5-10 mM final concentration of biotin hydrazide is a good starting point for glycoprotein labeling.[9] For EDC chemistry, a large molar excess of biotin hydrazide may be needed.[5]
Protein Aggregation/Precipitation Hydrophobicity of the biotin label.- While the PEG spacer in Biotin-PEG2-Hydrazide improves solubility, aggregation can still occur.[3][6] Consider using a longer, more hydrophilic PEG spacer if aggregation is a persistent issue.[3][8]
Protein polymerization during EDC labeling.- The EDC reaction can lead to crosslinking between carboxyl and amine groups on different protein molecules.[4][5] To minimize this, use a large molar excess of biotin hydrazide or block the primary amines on your protein with a reagent like Sulfo-NHS-Acetate before the EDC reaction.[4][5]
Loss of Protein Function Labeling of critical functional sites.- For glycoproteins like antibodies, labeling via oxidized carbohydrates on the Fc region helps to preserve the antigen-binding sites.[3][4] - If labeling carboxyl groups, be aware that this could modify residues essential for function.
Harsh reaction conditions.- Avoid prolonged incubation times and extreme temperatures unless specified by an optimized protocol.
Difficulty in Removing Excess Biotin Inefficient purification method.- Use gel filtration (desalting columns) or dialysis to effectively remove unreacted biotin-hydrazide and other small molecules like periodate and EDC byproducts.[1][3][5][9]

Experimental Protocols

Protocol 1: Labeling of Glycoproteins

This protocol is designed for labeling carbohydrate groups on glycoproteins, such as antibodies.

Materials:

  • Glycoprotein (1-5 mg/mL)

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Sodium meta-Periodate (NaIO4), 20 mM in Sodium Acetate Buffer (prepare fresh)

  • This compound

  • DMSO

  • Coupling Buffer (e.g., 50-100 mM Sodium Phosphate, pH 7.0-7.5)

  • Desalting columns

Procedure:

  • Dissolve Glycoprotein: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a concentration of 1-5 mg/mL.[9]

  • Oxidation: Mix the glycoprotein solution 1:1 with the cold 20 mM sodium periodate solution. Incubate in the dark on ice or at 4°C for 30 minutes.[3][9]

  • Removal of Periodate: Immediately after incubation, remove the excess periodate using a desalting column equilibrated with the Coupling Buffer (pH 7.0-7.5).[9]

  • Prepare Biotin-Hydrazide Solution: Dissolve this compound in DMSO to a concentration of 25-50 mM.[9]

  • Labeling Reaction: Add a sufficient volume of the biotin-hydrazide solution to the desalted glycoprotein solution to achieve a final concentration of 5-10 mM.[9] Incubate for 2 hours at room temperature.[9]

  • Purification: Remove unreacted biotin-hydrazide by dialysis or another round of gel filtration.[1][9]

Quantitative Data Summary for Glycoprotein Labeling:

ParameterRecommended Range/ValueReference(s)
Glycoprotein Concentration1-5 mg/mL[9]
Oxidation Buffer100 mM Sodium Acetate, pH 5.5[1][9]
Sodium Periodate Conc.10 mM (final)[3][9]
Oxidation Time/Temp.30 minutes at 0-4°C, in the dark[3][9]
Labeling Buffer50-100 mM Sodium Phosphate, pH 7.0-7.5[9]
Biotin-Hydrazide Stock Conc.25-50 mM in DMSO[9]
Biotin-Hydrazide Final Conc.5-10 mM[9]
Labeling Time/Temp.2 hours at room temperature[9]
Protocol 2: Labeling of Proteins via Carboxyl Groups

This protocol is for labeling carboxyl groups (aspartic and glutamic acids) on proteins.

Materials:

  • Protein (5-10 mg/mL)

  • MES Buffer (0.1 M, pH 4.5-5.0)

  • This compound

  • DMSO

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Desalting columns or dialysis equipment

Procedure:

  • Dissolve Protein: Dissolve the protein to be labeled in MES Buffer to a concentration of 5-10 mg/mL.[3][5]

  • Prepare Biotin-Hydrazide Solution: Prepare a 50 mM stock solution of this compound in DMSO.[3][5]

  • Add Biotin-Hydrazide: Add the biotin-hydrazide stock solution to the protein solution to a final concentration of approximately 1.25 mM (this may require optimization).[3][5]

  • Prepare and Add EDC: Immediately before use, dissolve EDC in MES buffer. Add the EDC solution to the protein/biotin mixture to a final concentration of about 5-6.5 mM.[3][5]

  • Labeling Reaction: Incubate for 2 hours to overnight at room temperature with gentle mixing.[3][5]

  • Purification: If a precipitate forms, centrifuge to remove it.[5] Remove unreacted reagents by dialysis or gel filtration.[5]

Quantitative Data Summary for Carboxyl Group Labeling:

ParameterRecommended Range/ValueReference(s)
Protein Concentration5-10 mg/mL[3][5]
Reaction Buffer0.1 M MES, pH 4.5-5.0[3][5]
Biotin-Hydrazide Stock Conc.50 mM in DMSO[3][5]
Biotin-Hydrazide Final Conc.~1.25 mM (optimization may be needed)[3][5]
EDC Final Conc.~5-6.5 mM (optimization may be needed)[3][5]
Labeling Time/Temp.2 hours to overnight at room temperature[3][5]

Visualizations

Glycoprotein_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_purification1 Step 2: Purification cluster_labeling Step 3: Labeling cluster_purification2 Step 4: Final Purification glycoprotein Glycoprotein (in pH 5.5 buffer) mix1 Mix & Incubate (30 min, 4°C, dark) glycoprotein->mix1 periodate Fresh NaIO4 periodate->mix1 oxidized_gp Oxidized Glycoprotein (Aldehyde formation) mix1->oxidized_gp desalting1 Desalting Column (Buffer Exchange to pH 7.2) oxidized_gp->desalting1 mix2 Mix & Incubate (2h, Room Temp) desalting1->mix2 biotin_hydrazide This compound biotin_hydrazide->mix2 labeled_gp Biotinylated Glycoprotein mix2->labeled_gp desalting2 Desalting/Dialysis labeled_gp->desalting2 final_product Purified Biotinylated Glycoprotein desalting2->final_product

Caption: Workflow for biotinylating glycoproteins using this compound.

Troubleshooting_Logic start Low Labeling Efficiency? check_oxidation Is the target a glycoprotein? start->check_oxidation Yes check_edc Is the target a protein with carboxyl groups? start->check_edc Yes oxidation_issues Check Oxidation Step: - Fresh periodate? - Correct pH (5.5)? - Optimal concentration? - Dark/cold conditions? check_oxidation->oxidation_issues edc_issues Check EDC Reaction: - Fresh EDC? - Correct pH (4.5-5.0)? - Amine-free buffer? - Sufficient molar excess? check_edc->edc_issues common_issues Check Common Parameters: - Correct buffer for hydrazide reaction? (pH 6.5-7.5 for glycoproteins) - Optimal molar ratio of biotin? - Protein degradation? oxidation_issues->common_issues edc_issues->common_issues solution Optimize conditions and repeat experiment common_issues->solution

Caption: Troubleshooting logic for low labeling efficiency with this compound.

References

reducing non-specific binding with (+)-Biotin-PEG2-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-PEG2-Hydrazide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a biotinylation reagent used to label biomolecules.[1][2] It contains a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrazide group that reacts with aldehydes and ketones to form stable hydrazone bonds, and a PEG2 spacer.[1] Its primary applications include the biotinylation of oxidized glycoproteins, antibodies, and other carbohydrate-containing molecules, as well as labeling biomolecules with available carboxyl groups through EDC chemistry.[3][4][5]

Q2: How does the PEG2 spacer in this compound help reduce non-specific binding?

A2: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to minimize non-specific hydrophobic interactions between the biotinylated molecule and other surfaces or proteins. This enhanced solubility and reduced steric hindrance contribute to a better signal-to-noise ratio in various applications.

Q3: What are the critical considerations when labeling glycoproteins with this compound?

A3: Successful glycoprotein (B1211001) labeling relies on the efficient and specific oxidation of carbohydrate moieties to generate aldehyde groups. Key considerations include:

  • Oxidizing Agent: Sodium periodate (B1199274) (NaIO4) is commonly used. The concentration and incubation time need to be optimized to avoid over-oxidation, which can damage the protein.[3][6]

  • pH: The oxidation reaction is typically performed at a slightly acidic pH (around 5.5).[3][7]

  • Quenching: It is crucial to quench the periodate reaction to prevent unwanted side reactions.[6]

  • Buffer Choice: Avoid amine-containing buffers like Tris during the hydrazide reaction, as they will compete for the aldehyde groups.[5][7]

Q4: What are the key considerations when labeling proteins via carboxyl groups using this compound and EDC?

A4: This method targets aspartic and glutamic acid residues. Important factors include:

  • EDC Concentration: The concentration of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) must be optimized. Too little EDC will result in low labeling efficiency, while too much can lead to protein polymerization.[4][7]

  • pH: The reaction is most efficient at a pH between 4.7 and 5.5, but can be performed up to pH 7.4.[4][7]

  • Buffer Choice: Use buffers free of amines and carboxylates, such as MES buffer. Phosphate buffers can reduce efficiency.[7][8]

  • Protein Polymerization: To minimize protein cross-linking, use a large molar excess of this compound relative to the protein.[4]

Troubleshooting Guides

Issue 1: High Background in My Assay

Potential Cause Troubleshooting Steps
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider using a different blocking agent (see table below).[9]
Inadequate Washing Increase the number of wash steps and the volume of washing buffer.[10] Incorporate a short soaking step (30-60 seconds) during each wash.[9]
Non-Specific Binding of Streptavidin/Avidin Use a blocking buffer containing a non-ionic detergent like Tween-20 (0.05% v/v).[9] Increase the salt concentration of your buffers. In some cases, pre-incubating the sample with streptavidin, followed by an excess of free biotin, can block endogenous biotin.[11]
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure no cross-contamination between samples and reagents.[10]

Issue 2: Low or No Signal

Potential Cause Troubleshooting Steps
Inefficient Oxidation of Glycoprotein Optimize the concentration of sodium periodate and the incubation time. Ensure the pH of the oxidation buffer is correct.[6]
Inefficient EDC Coupling Optimize the EDC concentration. Ensure the reaction buffer is free of interfering substances (amines and carboxylates) and the pH is optimal (4.7-5.5).[4][7]
Reagent Inactivation Ensure that this compound and other reagents have been stored correctly and have not expired. Prepare fresh solutions before use.
Omission of a Reagent Carefully review the protocol to ensure all steps were performed in the correct order and no reagents were omitted.[12]

Issue 3: Inconsistent Results

Potential Cause Troubleshooting Steps
Pipetting Errors Calibrate pipettes regularly. Use precise and consistent pipetting techniques.[12]
Variable Incubation Times and Temperatures Ensure all samples are incubated for the same duration and at the specified temperature.[12] Avoid plate "edge effects" by ensuring uniform temperature across the plate.
Improper Plate Washing Use an automated plate washer if available for more consistent washing.[12] If washing manually, be consistent with the force and volume of buffer addition and aspiration.

Quantitative Data

Table 1: Comparison of Common Blocking Agents

Blocking AgentConcentrationIncubation TimeRelative BackgroundSignal-to-Noise Ratio
Bovine Serum Albumin (BSA)1-2% (w/v)1-2 hoursLow+++
Non-fat Dry Milk5% (w/v)1-2 hoursMedium++
Casein1% (w/v)1-2 hoursLow+++
Fish Gelatin0.5-1% (w/v)1-2 hoursVery Low++++
Commercial Protein-Free BlockersPer manufacturer1 hourVery Low++++

This table presents representative data. Optimal blocking conditions should be determined empirically.

Table 2: Effect of Molar Excess of Reagents on Labeling Efficiency

Molar Excess of Biotin-Hydrazide to ProteinMolar Excess of EDC to ProteinRelative Labeling EfficiencySignal-to-Noise Ratio
10x20x+++
20x40x++++++
50x100x++++++++
100x200x+++++++ (potential for increased background)

This table illustrates the general trend for optimizing reagent concentrations for carboxyl group labeling. The optimal ratios are application-dependent.

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins

  • Oxidation of Carbohydrates:

    • Dissolve the glycoprotein in 0.1 M sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[5]

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.

    • Add an equal volume of the periodate solution to the glycoprotein solution.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding a quenching buffer (e.g., 15 mM glycerol) and incubate for 5-10 minutes.

  • Buffer Exchange:

    • Remove excess periodate and quenching agent by desalting or dialysis into a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.2).

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in DMSO.

    • Add the stock solution to the oxidized glycoprotein to achieve a final concentration of 1-5 mM.

    • Incubate for 2 hours to overnight at room temperature.

  • Purification:

    • Remove unreacted biotin-hydrazide by desalting or dialysis.

Protocol 2: Biotinylation of Proteins via Carboxyl Groups

  • Protein Preparation:

    • Dissolve the protein in 0.1 M MES buffer, pH 4.7-5.5, to a concentration of 5-10 mg/mL.[4]

  • Biotinylation Reaction:

    • Prepare a 50 mM stock solution of this compound in DMSO.

    • Add the biotin-hydrazide stock solution to the protein solution to a final concentration of approximately 1.25 mM.[4]

    • Immediately before use, prepare a 500 mM EDC solution in reaction buffer.

    • Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of about 5 mM.[4]

    • Incubate for 2 hours to overnight at room temperature.

  • Purification:

    • Centrifuge the reaction mixture to remove any precipitated protein polymers.

    • Remove unreacted reagents by desalting or dialysis.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_purification1 Step 2: Buffer Exchange cluster_biotinylation Step 3: Biotinylation cluster_purification2 Step 4: Final Purification Glycoprotein Glycoprotein Add_Periodate Add_Periodate Glycoprotein->Add_Periodate 0.1M NaOAc, pH 5.5 Incubate_Dark Incubate_Dark Add_Periodate->Incubate_Dark 30 min, 4°C Quench Quench Incubate_Dark->Quench Desalt_Dialysis Desalt_Dialysis Quench->Desalt_Dialysis Coupling Buffer Add_Biotin_Hydrazide Add_Biotin_Hydrazide Desalt_Dialysis->Add_Biotin_Hydrazide 1-5 mM final Incubate_RT Incubate_RT Add_Biotin_Hydrazide->Incubate_RT 2h - overnight Final_Purification Final_Purification Incubate_RT->Final_Purification Desalting/Dialysis Biotinylated_Protein Biotinylated_Protein Final_Purification->Biotinylated_Protein

Caption: Glycoprotein biotinylation workflow.

non_specific_binding cluster_without_peg Without PEG Spacer cluster_with_peg With PEG2 Spacer Biotin_NoPEG Biotin Protein_NoPEG Protein Biotin_NoPEG->Protein_NoPEG Labeling Surface_NoPEG Surface Protein_NoPEG->Surface_NoPEG Non-specific Hydrophobic Interaction Biotin_PEG Biotin-PEG2 Protein_PEG Protein Biotin_PEG->Protein_PEG Labeling Surface_PEG Surface Protein_PEG->Surface_PEG Reduced Non-specific Interaction

Caption: Role of PEG2 spacer in reducing non-specific binding.

troubleshooting_high_background Start High Background Observed Check_Blocking Is blocking sufficient? Start->Check_Blocking Check_Washing Is washing adequate? Check_Blocking->Check_Washing Yes Improve_Blocking Increase blocker concentration/time Change blocking agent Check_Blocking->Improve_Blocking No Check_Streptavidin Non-specific streptavidin binding? Check_Washing->Check_Streptavidin Yes Improve_Washing Increase wash steps/volume Add soak time Check_Washing->Improve_Washing No Modify_Buffers Add detergent (Tween-20) Increase salt concentration Check_Streptavidin->Modify_Buffers Yes Resolved Problem Resolved Check_Streptavidin->Resolved No Improve_Blocking->Check_Washing Improve_Washing->Check_Streptavidin Modify_Buffers->Resolved

Caption: Troubleshooting logic for high background.

References

(+)-Biotin-PEG2-Hydrazide reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-PEG2-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization, troubleshooting, and frequently asked questions regarding the use of this versatile biotinylation reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a biotinylation reagent used to label molecules containing aldehyde or ketone groups.[1][2] Its primary application is the biotinylation of glycoproteins and other carbohydrate-containing compounds after their sugar moieties have been oxidized to generate reactive aldehyde groups.[1][2][3] The molecule consists of three key components: a biotin (B1667282) group for high-affinity binding to streptavidin or avidin, a hydrazide group that reacts with carbonyls to form a stable hydrazone bond, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG2) spacer that enhances water solubility and reduces steric hindrance.[1][2]

Q2: What is the mechanism of the reaction between this compound and a target molecule?

A2: The reaction is a nucleophilic addition of the hydrazide to a carbonyl group (aldehyde or ketone) on the target molecule, followed by dehydration to form a stable hydrazone linkage. This reaction is a type of "click chemistry" due to its high specificity and efficiency under mild, aqueous conditions.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C, kept dry, and protected from light.[2][4] For use, it is typically dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] It is advisable to avoid repeated freeze-thaw cycles of the stock solution.[2]

Q4: Why is a PEG spacer included in the reagent's structure?

A4: The polyethylene glycol (PEG) spacer arm offers several advantages. It increases the hydrophilicity (water solubility) of the reagent and the resulting biotinylated molecule, which can help prevent aggregation and precipitation of labeled proteins.[5] The spacer also reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Biotinylation Inefficient oxidation of the glycoprotein (B1211001).Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. For sialic acids, 1 mM sodium periodate (B1199274) is often sufficient, while other sugar groups may require 5-10 mM.[3] Ensure the oxidation is performed at a low temperature (0-4°C) to maintain protein integrity.[6]
Suboptimal pH for the hydrazone formation reaction.The reaction is most efficient at a slightly acidic to neutral pH (typically pH 4.0-7.5).[5][7][8] Perform the conjugation in a suitable buffer such as sodium acetate (B1210297) (pH 4.0-6.0) or phosphate-buffered saline (PBS) at pH 7.2-7.4.
Presence of primary amine-containing buffers (e.g., Tris).Buffers containing primary amines, such as Tris or glycine, will react with aldehydes and quench the reaction with the hydrazide.[7] Always use amine-free buffers for the conjugation step.[7]
Insufficient molar excess of this compound.Increase the molar ratio of the biotin reagent to the target molecule. A 10 to 20-fold molar excess of biotin is a good starting point, but this should be optimized for each specific application.[9]
Precipitation of Labeled Protein Aggregation of the protein after biotinylation.While the PEG spacer helps to reduce aggregation, some proteins are prone to precipitation. Ensure that the biotinylation reaction is performed within the protein's optimal solubility conditions. The use of a longer, more hydrophilic PEG spacer (e.g., PEG4) might be beneficial.[3]
Loss of Protein Activity After Biotinylation Modification of critical residues in the protein's active site.Hydrazide-based biotinylation of oxidized carbohydrates is generally site-specific and less likely to affect protein function compared to amine-reactive methods.[3] However, if activity is lost, consider reducing the extent of oxidation to avoid modifying residues other than the target carbohydrates.
High Background in Assays Incomplete removal of excess biotin reagent.Thoroughly remove unreacted this compound after the conjugation step using dialysis or a desalting column.[6]
Non-specific binding of the biotinylated protein.The PEG spacer is designed to reduce non-specific binding.[5] Ensure that appropriate blocking agents are used in downstream applications like western blotting or ELISA.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of Glycoproteins

This protocol outlines the general steps for labeling a glycoprotein with this compound.

1. Oxidation of the Glycoprotein: a. Prepare a solution of the glycoprotein (1-5 mg/mL) in a suitable buffer, such as 100 mM sodium acetate, pH 5.5.[6] b. Chill the glycoprotein solution on ice. c. Prepare a fresh solution of sodium meta-periodate (10-20 mM) in the same cold buffer. d. Add an equal volume of the cold periodate solution to the glycoprotein solution. The final concentration of periodate should be optimized (typically 5-10 mM). e. Incubate the reaction on ice for 30 minutes in the dark. f. Remove the excess periodate by desalting the oxidized glycoprotein using a spin column or dialysis against a suitable conjugation buffer (e.g., 100 mM sodium phosphate, pH 7.2-7.5).

2. Biotinylation Reaction: a. Prepare a stock solution of this compound (e.g., 50 mM) in DMSO. b. Add the desired molar excess of the biotin-hydrazide stock solution to the oxidized glycoprotein solution. c. Incubate the reaction for 2 hours at room temperature. d. Remove unreacted biotin-hydrazide by dialysis or gel filtration.

Protocol 2: Optimization of Reaction pH

To determine the optimal pH for your specific application, you can perform the biotinylation reaction in a series of buffers with varying pH values.

1. Prepare Buffers:

  • 100 mM Sodium Acetate, pH 4.5

  • 100 mM Sodium Acetate, pH 5.5

  • 100 mM Sodium Phosphate, pH 6.5

  • 100 mM Sodium Phosphate, pH 7.5

2. Perform Parallel Reactions: a. Aliquot the oxidized glycoprotein into four separate tubes. b. Exchange the buffer in each tube to one of the prepared pH buffers. c. Add the same molar excess of this compound to each reaction. d. Incubate all reactions under the same conditions (temperature and time). e. Purify the biotinylated protein from each reaction. f. Analyze the degree of biotinylation for each pH condition using a suitable method (e.g., HABA assay, streptavidin-HRP dot blot).

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the biotinylation reaction. These are general guidelines and may require further optimization for your specific molecule.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 4.0 - 7.5Slightly acidic conditions (pH 4-6) are often optimal for hydrazone formation.[5][8]
Temperature 4°C to Room TemperatureRoom temperature is generally sufficient. Lower temperatures can be used to preserve protein stability.
Reaction Time 2 hours to overnightLonger incubation times may increase labeling efficiency but should be balanced with protein stability.
Molar Excess of Biotin Reagent 10 - 50 foldA higher excess may be needed for dilute protein solutions or less reactive carbonyls.
Catalyst (Optional) 10-100 mM Aniline or ArginineCatalysts can significantly increase the reaction rate at neutral pH.[10][11]

Table 2: Buffer Selection Guide

Buffer TypeRecommendedNot RecommendedRationale
Acetate YesSuitable for reactions at acidic pH (4.0-5.5).
Phosphate (e.g., PBS) YesCommonly used for reactions at neutral pH (6.5-7.5).
MES YesA good buffering agent for pH 5.5-6.7.
Tris YesContains primary amines that will compete with the hydrazide for reaction with aldehydes.[7]
Glycine YesContains primary amines.
Citrate YesCan interfere with some downstream applications.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_conjugation Step 2: Biotinylation cluster_purification Step 3: Purification glycoprotein Glycoprotein (with cis-diols) oxidized_gp Oxidized Glycoprotein (with aldehydes) glycoprotein->oxidized_gp Oxidation (pH 5.5, 4°C) periodate Sodium Periodate (NaIO4) biotinylated_gp Biotinylated Glycoprotein oxidized_gp->biotinylated_gp Hydrazone Formation (pH 4.0-7.5, RT) biotin_reagent This compound purified_gp Purified Biotinylated Glycoprotein biotinylated_gp->purified_gp Desalting/ Dialysis

Caption: Experimental workflow for glycoprotein biotinylation.

detection_pathway biotinylated_protein Biotinylated Protein streptavidin_conjugate Streptavidin-Enzyme (e.g., HRP) or Streptavidin-Fluorophore biotinylated_protein->streptavidin_conjugate High-Affinity Binding substrate Substrate (e.g., TMB, ECL) streptavidin_conjugate->substrate Enzymatic Reaction or Fluorescence Excitation signal Detectable Signal (Colorimetric, Chemiluminescent, or Fluorescent) substrate->signal

Caption: Signal detection pathway using biotin-streptavidin interaction.

References

improving signal-to-noise in biotin-hydrazide detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their biotin-hydrazide detection assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind biotin-hydrazide detection?

Biotin-hydrazide is a reactive compound that specifically targets carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2] This allows for the biotinylation of molecules that either naturally contain or can be modified to contain these functional groups. For example, the carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehydes, which then react with biotin-hydrazide.[3][4][5] Alternatively, the carboxyl groups of proteins can be activated with a carbodiimide (B86325), such as EDC, to react with the hydrazide group of biotin-hydrazide.[1][3][6][7] Once biotinylated, the target molecule can be detected with high sensitivity using avidin (B1170675) or streptavidin conjugates, which have an extremely high affinity for biotin (B1667282).[1]

Q2: Why am I getting high background in my assay?

High background can be caused by several factors:

  • Insufficient Blocking: The blocking buffer may not be effectively coating all unoccupied sites on the solid phase (e.g., microplate well or membrane), leading to non-specific binding of the detection reagents.[8][9][10][11]

  • Inadequate Washing: Insufficient washing will not remove all unbound reagents, contributing to a higher background signal.[8][9][10]

  • Cross-reactivity of Reagents: The blocking agent itself might cross-react with the primary or secondary antibodies. For instance, using milk-based blockers is not recommended for detecting phosphoproteins or when using avidin-biotin systems, as milk contains both phosphoproteins and endogenous biotin.[11]

  • Hydrophobic Interactions: Non-specific binding can also occur due to hydrophobic interactions between proteins and the solid phase.[12]

  • Excess Reagent Concentration: Using too high a concentration of biotin-hydrazide, primary antibody, or the streptavidin-enzyme conjugate can lead to increased non-specific binding.

Q3: How can I reduce non-specific binding?

To reduce non-specific binding and improve the signal-to-noise ratio, consider the following:

  • Optimize Blocking: Experiment with different blocking agents (e.g., BSA, casein, or commercial protein-free blockers). The optimal blocking buffer will maximize the signal-to-noise ratio without interfering with the specific interactions.[12][13] Increasing the blocking time and/or temperature can also improve blocking efficiency.[8][10]

  • Improve Washing: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[10][12]

  • Titrate Reagents: Optimize the concentrations of biotin-hydrazide, primary antibody (if applicable), and the streptavidin-enzyme conjugate to find the lowest concentration that still provides a strong specific signal.

  • Use Spacer Arms: Biotin-hydrazide reagents with longer spacer arms (e.g., LC or PEG spacers) can reduce steric hindrance and improve accessibility for avidin/streptavidin binding, potentially improving the specific signal. Hydrophilic PEG spacers can also reduce aggregation and non-specific binding.[4]

  • Quench Unreacted Reagents: After the biotinylation reaction, it is crucial to remove or quench any unreacted biotin-hydrazide to prevent it from binding non-specifically in subsequent steps. This can be achieved through dialysis or gel filtration.[3][4][5][6] For periodate oxidation, quenching the excess periodate is also a critical step.[14]

Q4: What are the key differences between labeling glycoproteins and proteins with carboxyl groups?

The primary difference lies in the initial activation step. For glycoproteins, the carbohydrate side chains are oxidized using sodium periodate to create aldehyde groups, which then react with biotin-hydrazide.[3][4][5] For proteins with available carboxyl groups (aspartic and glutamic acid residues), a carbodiimide like EDC is used to activate the carboxyl groups, making them reactive towards the hydrazide moiety of biotin-hydrazide.[1][3][6][7] The choice of method depends on the nature of the target molecule and the desired site of biotinylation.

Troubleshooting Guides

High Background
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[10] Optimize the concentration of the blocking agent (e.g., 3-5% BSA or non-fat milk).[10] Try different blocking agents (e.g., casein, fish gelatin, or commercial protein-free blockers).[13]
Inadequate Washing Increase the number of washes (e.g., 4-5 times for 5 minutes each).[10] Increase the volume of wash buffer to ensure the blot is fully submerged. Use gentle agitation during washing.[10] Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer.[10]
Reagent Concentration Too High Titrate the primary antibody, secondary antibody (if used), and streptavidin-conjugate to determine the optimal concentration that gives a good signal without high background.
Cross-Reactivity of Blocking Agent Avoid milk-based blockers when detecting phosphoproteins or using avidin/streptavidin systems.[11] Consider using a non-mammalian protein blocker or a protein-free blocking solution if cross-reactivity with antibodies is suspected.[12][13]
Unreacted Biotin-Hydrazide Ensure complete removal of unreacted biotin-hydrazide after the labeling step using dialysis or gel filtration.[3][4][5][6]
Low or No Signal
Potential Cause Recommended Solution
Inefficient Oxidation/Activation For glycoproteins, ensure the sodium periodate solution is fresh and used at the correct concentration (typically 1-10 mM).[4] For carboxyl groups, ensure the EDC is fresh and used at the optimal pH (typically 4.7-5.5).[1][7]
Suboptimal Reaction pH The reaction of hydrazide with aldehydes is most efficient at a slightly acidic pH (pH 4-6).[1] EDC-mediated coupling is also optimal at a slightly acidic pH.[1][7] Ensure the reaction buffer is at the correct pH.
Presence of Interfering Substances Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles during the biotinylation reaction, as they can compete with the hydrazide and quench the reaction.[1][5]
Steric Hindrance Consider using a biotin-hydrazide reagent with a longer spacer arm (e.g., LC or PEG) to improve the accessibility of the biotin to the streptavidin conjugate.[4]
Inactive Reagents Ensure all reagents, especially sodium periodate and EDC, are stored correctly and are not expired. Prepare solutions fresh before use.
Insufficient Incubation Time Optimize the incubation times for the biotinylation reaction and subsequent detection steps.

Data Presentation

Table 1: Illustrative Example of Optimizing Blocking Buffer for Improved Signal-to-Noise Ratio

Blocking BufferSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
1% BSA in PBS500010005.0
5% BSA in PBS520050010.4
5% Non-Fat Milk in PBS48001200 (potential for cross-reactivity)4.0
Commercial Protein-Free Blocker510030017.0

Note: These are example values to illustrate the principle. Actual results will vary depending on the specific assay conditions.

Table 2: Illustrative Example of Titrating Streptavidin-HRP Conjugate Concentration

Streptavidin-HRP DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
1:1,000800020004.0
1:5,000600050012.0
1:10,000400020020.0
1:20,000200015013.3

Note: These are example values to illustrate the principle. The optimal dilution must be determined empirically.

Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins using Periodate Oxidation

This protocol describes the labeling of carbohydrate groups on glycoproteins.

  • Preparation of Glycoprotein (B1211001): Dissolve the glycoprotein to be labeled in 100 mM sodium acetate, pH 5.5, at a concentration of 1-5 mg/mL.[5]

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in 100 mM sodium acetate, pH 5.5. Keep this solution on ice and protected from light.[5]

    • Add an equal volume of the cold sodium periodate solution to the cold glycoprotein solution.[5]

    • Incubate the mixture for 30 minutes on ice or at 4°C in the dark.[4][5]

  • Removal of Excess Periodate: Remove the excess periodate by desalting the oxidized glycoprotein using a spin desalting column or gel filtration equilibrated with a coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[4][5]

  • Biotinylation:

    • Prepare a 50 mM stock solution of biotin-hydrazide in DMSO.[4]

    • Add the biotin-hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 5 mM.[4]

    • Incubate for 2 hours at room temperature.[4]

  • Removal of Unreacted Biotin-Hydrazide: Separate the biotinylated glycoprotein from unreacted biotin-hydrazide by dialysis or gel filtration.[3][4][5]

Protocol 2: Biotinylation of Proteins via Carboxyl Groups using EDC

This protocol is for labeling carboxyl groups on proteins.

  • Preparation of Protein: Dissolve the protein to be labeled at 5-10 mg/mL in 0.1 M MES buffer, pH 4.7-5.5.[4][7] Avoid buffers containing amines or carboxylates.[4][7]

  • Preparation of Reagents:

    • Prepare a 50 mM stock solution of biotin-hydrazide in dry DMSO.[7]

    • Immediately before use, prepare a 100 mg/mL (~0.5 M) solution of EDC in MES buffer.[4]

  • Biotinylation Reaction:

    • Add the 50 mM biotin-hydrazide solution to the protein solution to a final concentration of 1.25 mM.[4]

    • Add the freshly prepared EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 6.5 mM.[4]

    • Incubate the reaction for 2 hours to overnight at room temperature with mixing.[4][7]

  • Purification:

    • If a precipitate forms, remove it by centrifugation.[4][7]

    • Remove unreacted biotin-hydrazide and EDC byproducts from the labeled protein by dialysis or gel filtration.[7]

Visualizations

experimental_workflow_glycoprotein cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Detection Glycoprotein Glycoprotein in Acetate Buffer (pH 5.5) Oxidation Oxidation (Aldehyde Formation) Glycoprotein->Oxidation Periodate Sodium Periodate (NaIO4) Periodate->Oxidation Purification1 Desalting (Remove Periodate) Oxidation->Purification1 Biotinylation Biotinylation with Biotin-Hydrazide Purification2 Dialysis/Gel Filtration (Remove excess Biotin) Biotinylation->Purification2 Purification1->Biotinylation Detection Detection with Streptavidin Conjugate Purification2->Detection

Caption: Workflow for biotinylating glycoproteins.

signaling_pathway_edc Protein_COOH Protein Carboxyl Group (-COOH) Active_Intermediate O-acylisourea Intermediate (highly reactive) Protein_COOH->Active_Intermediate + EDC EDC EDC EDC->Active_Intermediate Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Active_Intermediate->Biotinylated_Protein + Biotin-Hydrazide Biotin_Hydrazide Biotin-Hydrazide (R-NH-NH2) Biotin_Hydrazide->Biotinylated_Protein

Caption: EDC-mediated biotin-hydrazide labeling.

troubleshooting_logic Start High Background Issue Check_Blocking Optimize Blocking? Start->Check_Blocking Check_Washing Improve Washing? Check_Blocking->Check_Washing No Solution Improved Signal-to-Noise Check_Blocking->Solution Yes Check_Concentration Titrate Reagents? Check_Washing->Check_Concentration No Check_Washing->Solution Yes Check_Concentration->Solution Yes

Caption: Troubleshooting logic for high background.

References

Technical Support Center: Biotin-PEG-Hydrazide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG-Hydrazide reagents. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Biotin-PEG-Hydrazide reagents?

Biotin-PEG-Hydrazide is primarily used for the biotinylation of macromolecules at carbohydrate groups.[1] This is particularly useful for labeling glycoproteins, polysaccharides, and glycolipids.[2] The process involves the oxidation of sugar moieties (specifically cis-diols) to generate reactive aldehyde groups, which then react with the hydrazide group of the reagent to form a stable hydrazone bond.[2][3] This method is advantageous for labeling proteins like antibodies, as the glycosylation sites are often located away from the antigen-binding sites, thus preserving their function.[1][4]

Q2: What is the role of the PEG spacer in Biotin-PEG-Hydrazide?

The polyethylene (B3416737) glycol (PEG) spacer arm offers several advantages:

  • Increased Hydrophilicity and Solubility: The PEG spacer is hydrophilic, which imparts better water solubility to the entire molecule.[1][5] This allows the reaction to be performed in aqueous buffers and can be transferred to the labeled molecule.[1][6][7]

  • Reduced Steric Hindrance: The long spacer arm reduces potential steric hindrance in biotin-binding assays, providing better access for avidin (B1170675) or streptavidin to bind to the biotin (B1667282) moiety.[1][6]

  • Minimized Non-Specific Binding: The hydrophilic nature of the PEG spacer helps to reduce or eliminate non-specific binding that can be an issue with more hydrophobic linkers.[6][8]

  • Decreased Aggregation: For molecules like antibodies, using a PEGylated biotin-hydrazide can decrease the level of aggregation when stored in solution over time compared to reagents with hydrocarbon spacers.[1]

Q3: What are the optimal reaction conditions for using Biotin-PEG-Hydrazide?

Optimal conditions can vary depending on the specific molecule being labeled and the downstream application, so empirical testing is often necessary.[1] However, some general guidelines are:

  • Oxidation Step: The generation of aldehydes from sugar groups using an oxidizing agent like sodium meta-periodate (NaIO₄) is typically most efficient in acidic conditions, such as 0.1 M sodium acetate (B1210297) at pH 5.5.[1]

  • Hydrazide Reaction Step: The reaction between the hydrazide group and the newly formed aldehydes is most efficient at a neutral to slightly acidic pH, typically between 6.5 and 7.5.[1] Therefore, a buffer exchange step is often required after oxidation.[1]

  • Buffers: It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate, citrate) during the hydrazide reaction, as they will quench the reaction.[1][5] Phosphate buffers can be used but may reduce conjugation efficiency.[1]

Q4: How should Biotin-PEG-Hydrazide reagents be stored?

Proper storage is critical to maintain the reactivity of the reagent. General storage recommendations are:

  • Temperature: Store at -20°C for long-term storage.[6][9][10]

  • Moisture: These reagents can be hygroscopic (tend to absorb moisture from the air).[6][8] It is important to protect them from moisture, store them with a desiccant, and allow the vial to come to room temperature before opening to avoid condensation.[8][11]

  • Light: Protect from light.[9][10]

  • Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO, it should be stored frozen when not in use.[6] It's recommended to prepare fresh solutions and use them promptly.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH during oxidation or hydrazide reaction.Ensure the oxidation step is performed at an acidic pH (e.g., 5.5) and the hydrazide coupling at a more neutral pH (6.5-7.5), performing a buffer exchange in between.[1]
Inefficient oxidation of carbohydrate groups.Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. For sialic acids, 1mM NaIO₄ is often sufficient, while other sugar groups may require 5-10mM.[1] Ensure the periodate (B1199274) solution is freshly prepared.[13][14]
Reagent degradation due to improper storage.Always store the reagent at -20°C, protected from moisture and light.[9][10] Allow the vial to warm to room temperature before opening.[8]
Presence of quenching reagents in the buffer.Avoid buffers containing primary amines (Tris, glycine) or carboxyl groups during the coupling step.[1][14]
Insufficient molar excess of biotin-PEG-hydrazide.Optimize the molar ratio of the biotin reagent to the target molecule. A 5-10mM final concentration of the biotin reagent is a common starting point.[13]
High Background / Non-Specific Binding Hydrophobic interactions from the linker.Consider using a biotin-hydrazide with a more hydrophilic PEG spacer, as this is known to reduce non-specific binding compared to hydrocarbon linkers.[6][8]
Inadequate washing after biotinylation.Ensure thorough removal of unreacted biotin-PEG-hydrazide after the labeling reaction through dialysis or gel filtration (desalting column).[1][13]
Protein Aggregation/Precipitation Hydrophobicity of the biotinylation reagent.Use a reagent with a hydrophilic PEG spacer (e.g., Hydrazide-PEG4-Biotin), which has been shown to decrease aggregation of labeled proteins like antibodies.[1]
Protein concentration is too high during labeling.Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[13]
Incorrect buffer conditions.Ensure the buffer composition and pH are optimal for the stability of your specific protein.
Difficulty Purifying the Biotinylated Product Inefficient removal of excess biotin reagent.Use a desalting column (e.g., Sephadex G-25) or dialysis with a suitable molecular weight cutoff to effectively separate the labeled protein from the smaller, unreacted biotin-hydrazide molecules.[2][13]
Harsh elution conditions from streptavidin beads.If purifying via streptavidin affinity chromatography, be aware that harsh denaturing conditions are often required for elution due to the strong streptavidin-biotin bond.[15][16] Alternative methods using excess free biotin and heat have been developed to allow for milder elution.[15]

Experimental Protocols

Protocol 1: Labeling Glycoproteins with Biotin-PEG-Hydrazide

This protocol is a general guideline for the biotinylation of glycoproteins via their carbohydrate moieties.

1. Oxidation of Glycoprotein (B1211001): a. Dissolve the glycoprotein in 0.1 M Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[13] b. Immediately before use, prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in the same buffer. Keep this solution on ice and protected from light.[13] c. Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM (a 1:1 volume mixing is common).[1][13] d. Incubate the reaction for 30 minutes at 0-4°C in the dark.[13] e. Remove the excess periodate and exchange the buffer by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a coupling buffer such as 0.1 M Sodium Phosphate, pH 7.0-7.5.[1][13]

2. Biotinylation Reaction: a. Prepare a 25-50 mM stock solution of Biotin-PEG-Hydrazide in an organic solvent like DMSO.[1][13] b. Add the Biotin-PEG-Hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[13] c. Incubate the reaction for 2 hours at room temperature.[13]

3. Purification of Biotinylated Glycoprotein: a. Remove unreacted Biotin-PEG-Hydrazide and other small molecules by dialysis or gel filtration using a desalting column.[1][2][13] b. The purified biotinylated glycoprotein can be stored under conditions appropriate for the non-biotinylated protein.[1]

Protocol 2: Labeling Carboxylic Acids with Biotin-PEG-Hydrazide using EDC Chemistry

This protocol allows for the labeling of proteins at aspartic and glutamic acid residues.

1. Reagent Preparation: a. Dissolve the protein containing carboxyl groups in an amine-free buffer such as MES buffer, pH 4.5-5.0, at a concentration of 5-10 mg/mL.[1] b. Prepare a stock solution of Biotin-PEG-Hydrazide (e.g., 50 mM) in DMSO.[1] c. Prepare a fresh stock solution of EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) in the same MES buffer.

2. Biotinylation Reaction: a. Add the Biotin-PEG-Hydrazide stock solution to the protein solution to the desired final concentration (e.g., 1.25 mM).[1] b. Add the EDC solution to initiate the reaction (e.g., to a final concentration of ~6.5 mM).[1] c. Incubate for 2 hours to overnight at room temperature with gentle mixing.[1]

3. Purification: a. If any precipitate forms, remove it by centrifugation.[1] b. Purify the biotinylated protein from excess reagents using dialysis or a desalting column.[1]

Visualized Workflows

Glycoprotein_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_purification1 Purification cluster_biotinylation Step 2: Biotinylation cluster_purification2 Final Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_GP Oxidized Glycoprotein (with Aldehydes) Glycoprotein->Oxidized_GP Oxidation Periodate Sodium Periodate (NaIO4, pH 5.5) Periodate->Oxidized_GP Desalting1 Desalting Column (Buffer Exchange to pH 7.2) Oxidized_GP->Desalting1 Labeled_GP Biotinylated Glycoprotein Desalting1->Labeled_GP Hydrazone Bond Formation Biotin_Reagent Biotin-PEG-Hydrazide Biotin_Reagent->Labeled_GP Desalting2 Desalting Column or Dialysis Labeled_GP->Desalting2 Final_Product Purified Biotinylated Glycoprotein Desalting2->Final_Product Troubleshooting_Logic Start Low Labeling Efficiency Detected Cause1 Check Reaction pH Start->Cause1 Cause2 Check Reagent Integrity Start->Cause2 Cause3 Check Buffer Composition Start->Cause3 Solution1a Optimize Oxidation pH (5.5) Cause1->Solution1a Incorrect Oxidation pH Solution1b Optimize Coupling pH (6.5-7.5) Cause1->Solution1b Incorrect Coupling pH Solution2 Use Fresh Reagent, Check Storage (-20°C, Dry) Cause2->Solution2 Degraded Solution3 Remove Amine-Containing Buffers (Tris, Glycine) Cause3->Solution3 Quenching Buffer Used

References

Technical Support Center: (+)-Biotin-PEG2-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (+)-Biotin-PEG2-Hydrazide conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound conjugates?

A1: The primary cause of instability is the hydrolysis of the hydrazone bond formed between the hydrazide group of the biotin (B1667282) reagent and a carbonyl group (aldehyde or ketone) on the target molecule. This hydrolysis is catalyzed by acidic conditions.[1][2]

Q2: How does pH affect the stability of the hydrazone bond?

A2: The hydrazone bond is sensitive to pH. It is generally more stable at neutral or physiological pH (around 7.4) and becomes increasingly labile under acidic conditions (pH < 7).[1][3][4] This property is often exploited for the controlled release of molecules in the acidic environments of endosomes and lysosomes.[1][5]

Q3: What is the expected shelf-life of a this compound conjugate?

A3: The shelf-life depends on storage conditions. When stored at -20°C or -80°C in a suitable buffer (e.g., PBS, pH 7.4) with the absence of catalysts, the conjugate can be stable for an extended period.[6] However, for long-term storage, it is recommended to store stock solutions at -80°C for up to two years or at -20°C for up to one year.[6] It is advisable to aliquot the conjugate to avoid repeated freeze-thaw cycles.[6]

Q4: Can I improve the stability of the hydrazone bond?

A4: Yes, the stability of the hydrazone bond can be enhanced by reducing it to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[7][8][9] This creates a permanent, non-reversible bond.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biotinylation signal Inefficient conjugation reaction.- Ensure the pH of the reaction buffer is within the optimal range for hydrazone formation (typically pH 5-7).[8]- Use a catalyst, such as aniline, to increase the reaction rate.[8][9]- Confirm the presence of accessible aldehyde or ketone groups on your target molecule. If necessary, generate them by oxidation of sugar moieties with sodium periodate.[8][10]
Competing substances in the buffer.- Avoid buffers containing primary amines (e.g., Tris) or other carbonyl-containing molecules that can compete with the hydrazide reaction.[10]
Loss of biotin signal over time Hydrolysis of the hydrazone bond.- Store the conjugate at a neutral or slightly basic pH (7.4-8.0).- For applications requiring high stability, consider reducing the hydrazone bond with sodium cyanoborohydride to form a stable secondary amine.[7][8][9]
Instability in plasma or cell culture media.- Be aware that components in biological fluids can potentially accelerate hydrazone bond cleavage.[11] For in-vivo or cell-based assays, consider the pH of the microenvironment.
Precipitation or aggregation of the conjugate Hydrophobicity of the labeled molecule.- The PEG2 spacer in this compound is designed to increase hydrophilicity and reduce aggregation.[12] If aggregation persists, consider using a biotinylation reagent with a longer PEG spacer.
Improper storage.- Store the conjugate at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles by storing in aliquots.[6]

Quantitative Data on Hydrazone Bond Stability

The stability of the hydrazone bond is highly dependent on the specific aldehyde or ketone it is formed with, as well as the surrounding chemical environment. The following tables provide representative data on the half-life of hydrazone bonds under different pH conditions.

Table 1: Half-life of Aliphatic Aldehyde-Derived Hydrazone PEG-PE Conjugates at 37°C [3]

Conjugate LinkerHalf-life at pH 7.4 (minutes)Half-life at pH 5.5 (minutes)
AMBH150<2
EMCH120<2
MPBH90<2
KMUH20<2

Data from a study on mPEG-HZ-PE conjugates, demonstrating significantly reduced stability in acidic conditions.

Table 2: Comparative Hydrolysis of Isostructural Hydrazones and an Oxime at pD 7.0 [2]

ConjugateHalf-life
Methylhydrazone~ 1 hour
Acetylhydrazone~ 2 hours
Semicarbazone~ 5 hours
Oxime~ 25 days

This data highlights that oxime linkages are significantly more stable than hydrazone linkages. Acylhydrazones (like acetylhydrazone) are more stable than simple alkylhydrazones.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of a this compound Conjugate

This protocol outlines a method to determine the stability of a pre-formed biotin-hydrazone conjugate by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound conjugate of interest

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Citrate-phosphate buffer, pH 5.0

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the biotin-hydrazone conjugate in the desired buffers (e.g., PBS pH 7.4 and citrate-phosphate buffer pH 5.0) at a known concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA. For example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: 5-95% B over 20 minutes

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for a protein conjugate or a wavelength specific to the conjugated molecule).

  • Data Analysis:

    • Identify the peak corresponding to the intact conjugate.

    • Measure the peak area of the intact conjugate at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.

Protocol 2: ¹H NMR-Based Monitoring of Hydrazone Hydrolysis

This protocol describes how to use proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the hydrolysis of a hydrazone bond.

Materials:

  • This compound conjugate

  • Deuterated phosphate buffer (e.g., pD 7.0)

  • Deuterated acetone (B3395972) (as a trap for the released hydrazide)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the biotin-hydrazone conjugate in the deuterated buffer.

    • Add a known excess of deuterated acetone. This will react with the released biotin-PEG2-hydrazide, preventing the reverse reaction and allowing for unidirectional monitoring of hydrolysis.[2]

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the sample at a controlled temperature.

    • Acquire subsequent spectra at various time points.

  • Data Analysis:

    • Monitor the disappearance of a characteristic proton signal from the hydrazone moiety and the appearance of a signal from the newly formed product (the acetone hydrazone).

    • Integrate the signals at each time point to determine the concentration of the remaining conjugate.

    • Calculate the rate constant and half-life as described in the HPLC protocol.

Visualizations

Chemical Structure and Hydrolysis of this compound Conjugate cluster_0 Conjugate Formation cluster_1 Hydrolysis (Instability) Biotin Biotin-PEG2-Hydrazide Hydrazone Biotin-PEG2-Hydrazone Conjugate Biotin->Hydrazone + Carbonyl Aldehyde/Ketone on Target Carbonyl->Hydrazone Hydrazone_hydrolysis Biotin-PEG2-Hydrazone Conjugate Biotin_released Biotin-PEG2-Hydrazide Hydrazone_hydrolysis->Biotin_released + H2O (Acid-catalyzed) Carbonyl_released Aldehyde/Ketone on Target Hydrazone_hydrolysis->Carbonyl_released +

Caption: Formation and acid-catalyzed hydrolysis of a biotin-hydrazone conjugate.

Troubleshooting Workflow for Low Biotinylation Signal start Low Biotinylation Signal check_reaction_conditions Check Reaction Conditions (pH 5-7) start->check_reaction_conditions check_target_molecule Verify Carbonyl Groups on Target check_reaction_conditions->check_target_molecule pH OK optimize_ph Adjust pH to 5-7 check_reaction_conditions->optimize_ph pH not optimal add_catalyst Consider adding Aniline check_reaction_conditions->add_catalyst Reaction still slow check_buffer_components Check for Competing Substances in Buffer check_target_molecule->check_buffer_components Carbonyls Present oxidize_sugars Oxidize Sugars with Sodium Periodate check_target_molecule->oxidize_sugars No/Few Carbonyls change_buffer Use Amine-Free Buffer (e.g., MES, HEPES) check_buffer_components->change_buffer Amines/Carbonyls in Buffer success Successful Biotinylation check_buffer_components->success Buffer OK optimize_ph->check_target_molecule add_catalyst->check_target_molecule oxidize_sugars->check_buffer_components change_buffer->success

References

Technical Support Center: Purification of (+)-Biotin-PEG2-Hydrazide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Biotin-PEG2-Hydrazide labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying biotin-hydrazide labeled proteins?

The most common and efficient method is affinity chromatography using immobilized streptavidin or avidin (B1170675) resin.[1][2][3] The extremely high affinity between biotin (B1667282) and streptavidin (Ka ≈ 10¹⁴ M⁻¹) allows for highly specific capture of biotinylated proteins, while unreacted proteins and most other impurities can be washed away.[3]

Q2: How do I remove the excess, unreacted this compound after the labeling reaction?

Excess biotinylation reagent must be removed before affinity purification to prevent it from competing with the labeled protein for binding to the streptavidin resin. Common methods for removing small molecules like the unreacted reagent include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Techniques using resins like Sephadex G-25 or PD-10 desalting columns are effective for separating the larger labeled protein from the smaller, unreacted biotin-PEG2-hydrazide.[4][5]

  • Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for buffer exchange and removing small molecules from the protein solution.[6][7][] Dialysis is straightforward for smaller volumes, while TFF is more rapid and scalable for larger volumes.[6][7][]

Q3: The PEG2 spacer in my labeling reagent seems to be affecting my purification. How does PEGylation impact protein purification?

The polyethylene (B3416737) glycol (PEG) spacer can alter the physicochemical properties of your protein in several ways:

  • Increased Hydrodynamic Radius: The PEG chain increases the apparent size of the protein.[1][9] This is the principle behind using Size Exclusion Chromatography (SEC) to separate PEGylated proteins from their non-PEGylated counterparts.[9][10]

  • Charge Shielding: The neutral PEG chain can mask the surface charges of the protein. This can alter its binding behavior in ion-exchange chromatography (IEX), a property that can be exploited to separate species with different degrees of PEGylation.[2][11]

  • Steric Hindrance: The PEG chain might sterically hinder the biotin tag from binding to the streptavidin resin, although the PEG2 spacer is relatively short. If you suspect this is an issue, ensure your lysis and binding buffers are optimized to prevent protein aggregation, which could exacerbate this effect.

Q4: I am concerned about the stability of the hydrazone bond. What conditions should I use during purification?

The hydrazone linkage is formed between the hydrazide group of the biotin reagent and an aldehyde group on the protein (often generated by oxidizing carbohydrate moieties). This bond can be susceptible to hydrolysis, particularly under acidic conditions.[4] To maintain the integrity of the labeled protein:

  • Maintain a Neutral to Slightly Alkaline pH: Perform purification steps in buffers with a pH between 7.0 and 8.0. Avoid acidic buffers (pH < 6.0) if possible.

  • Limit Exposure to Low pH: If acidic elution is necessary for affinity chromatography, neutralize the collected fractions immediately with a suitable buffer like 1 M Tris-HCl, pH 8.0-9.0.[12]

Troubleshooting Guides

Problem 1: Low Yield of Purified Biotinylated Protein
Possible Cause Recommended Action
Inefficient Biotinylation Before purification, confirm the success of the labeling reaction. Use an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the degree of biotin incorporation.[9][10][11][13]
Loss of Protein During Removal of Excess Biotin If using spin desalting columns, ensure the sample volume and protein concentration are within the manufacturer's recommended range to maximize recovery.[5] For dialysis, use a device with an appropriate molecular weight cutoff (MWCO) and ensure the protein is not precipitating on the membrane.[5]
Incomplete Binding to Affinity Resin Ensure all unreacted biotin-PEG2-hydrazide has been removed prior to applying the sample to the resin. Free biotin will compete for binding sites.[13] Also, consider that the affinity tag may be inaccessible; in this case, purification under denaturing conditions might be necessary, provided the protein can be refolded.[14]
Protein Elutes During Wash Steps This suggests that the binding is weak or the wash conditions are too stringent.[14] Ensure the wash buffer composition is not disrupting the biotin-streptavidin interaction. Maintain a neutral pH and appropriate ionic strength.
Inefficient Elution from Affinity Resin The biotin-streptavidin interaction is extremely strong, making elution difficult without harsh, denaturing conditions (e.g., 8 M guanidine-HCl at pH 1.5). If native protein is required, consider using a cleavable biotin linker or a monomeric avidin resin, which allows for elution with excess free biotin.
Protein Precipitation on the Column Over-labeling with biotin can increase the hydrophobicity of a protein, leading to aggregation and precipitation.[5][15] Try reducing the molar ratio of the biotinylation reagent in the labeling reaction.[15] The PEG spacer should improve solubility, but precipitation is still possible.[1]
Problem 2: Presence of Unlabeled Protein in the Final Product
Possible Cause Recommended Action
Non-Specific Binding to Affinity Resin Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.
Co-purification of Interacting Proteins The unlabeled protein may be a binding partner to your biotinylated protein. If this interaction is not desired, use more stringent wash conditions (higher salt, detergents) to disrupt the protein-protein interaction.
Incomplete Separation by SEC If using SEC as a final polishing step, the resolution may be insufficient to separate the labeled from the unlabeled protein, as the size difference is minimal. SEC is better suited for removing aggregates or small molecule contaminants.[14]

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Column
  • Column Equilibration: Remove the storage buffer from a desalting column (e.g., PD-10) by gravity flow. Equilibrate the column with 4-5 column volumes of your chosen binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Allow the equilibration buffer to fully enter the packed bed. Gently load your protein sample (typically 10-15% of the column volume) onto the top of the resin.

  • Elution: Once the sample has entered the resin, add the binding buffer to the column. The larger, biotinylated protein will elute in the void volume, while the smaller, unreacted biotin reagent will be retained in the pores of the resin and elute later.

  • Fraction Collection: Begin collecting fractions immediately after adding the elution buffer. Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm or a protein assay (e.g., BCA). Pool the fractions containing your protein.

Protocol 2: Affinity Purification using Streptavidin Agarose (B213101) Resin
  • Resin Preparation: Gently swirl the bottle of streptavidin agarose resin to create a uniform slurry. Transfer the required amount of slurry to a column. Allow the storage buffer to drain.

  • Resin Equilibration: Wash the resin with 5-10 column volumes of binding buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) to remove the storage solution and equilibrate the resin.[3]

  • Sample Binding: Apply the desalted, biotinylated protein sample to the equilibrated column. For optimal binding, allow the sample to flow slowly over the resin. You can stop the flow for 30-60 minutes to allow for maximum binding.[12]

  • Washing: Wash the column with 10-20 column volumes of binding buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes non-specifically bound proteins.

  • Elution (Denaturing): Due to the strength of the biotin-streptavidin bond, elution typically requires harsh, denaturing conditions. Apply an elution buffer such as 8 M guanidine-HCl, pH 1.5. Collect the fractions immediately into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to preserve protein activity if refolding is possible.[12]

Quantitative Data Summary

Table 1: Comparison of Common Purification Methods for Biotinylated Proteins

Method Primary Use Advantages Disadvantages
Affinity Chromatography (Streptavidin) Primary capture of biotinylated proteinHigh specificity and binding capacity.[1]Requires harsh, often denaturing, conditions for elution.[3]
Size Exclusion Chromatography (SEC) Removal of excess biotin reagent, buffer exchange, aggregate removal.[14]Mild, non-denaturing conditions preserve protein activity. Good for separating molecules of significantly different sizes.[14]Limited resolution for molecules of similar size (e.g., labeled vs. unlabeled protein). Sample volume is limited.[11]
Dialysis / TFF Removal of excess biotin reagent, buffer exchange.[]Simple and effective for small molecule removal. TFF is highly scalable.[6][7][]Dialysis can be slow and may lead to sample loss. TFF requires specialized equipment.[5]

Visualizations

experimental_workflow start Biotin-PEG2-Hydrazide Labeled Protein Mixture step1 Step 1: Removal of Excess Biotin Reagent (SEC or Dialysis/TFF) start->step1 step2 Step 2: Affinity Purification (Streptavidin Resin) step1->step2 Desalted Protein Sample step3 Step 3: Elution step2->step3 Bound Protein on Resin step4 Optional Step 4: Polishing (e.g., SEC for aggregate removal) step3->step4 Eluted Protein end_node Purified Biotinylated Protein step3->end_node If no polishing is needed step4->end_node troubleshooting_workflow start Low Yield After Affinity Purification q1 Was labeling efficiency confirmed before purification (e.g., HABA assay)? start->q1 a1_no Action: Quantify biotin incorporation. Optimize labeling reaction if necessary. q1->a1_no No q2 Was excess biotin reagent removed before binding? q1->q2 Yes a2_no Action: Perform SEC or dialysis. Ensure complete removal of free biotin. q2->a2_no No q3 Is protein found in the wash fractions? q2->q3 Yes a3_yes Action: Reduce wash stringency. Check buffer pH and salt concentration. q3->a3_yes Yes q4 Is protein still on the resin after elution? q3->q4 No a4_yes Action: Use stronger elution conditions (e.g., 8M Guanidine-HCl, pH 1.5). q4->a4_yes Yes end_node Consult further documentation or contact technical support. q4->end_node No sec_principle cluster_0 SEC Column p1 peak1 Large Molecules (Elute First) p1->peak1 Excluded from pores, shorter path p2 p3 p4 p5 p6 p7 p8 p9 peak2 Small Molecules (Elute Later) p9->peak2 Enters pores, longer path mol_large Biotinylated Protein (Large) mol_small Unreacted Protein/Reagent (Small) elution Elution Profile

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: (+)-Biotin-PEG2-Hydrazide vs. NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern biological research and therapeutic development. The choice of biotinylation reagent is critical and depends on the protein of interest, the desired site of labeling, and the downstream application. This guide provides an objective comparison of two widely used biotinylation reagents: (+)-Biotin-PEG2-Hydrazide and NHS-Biotin, supported by experimental data and detailed protocols to inform your selection.

Introduction to Biotinylation Reagents

Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or nucleic acid. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin proteins is then exploited for a wide range of applications, including purification, immobilization, and detection.

NHS-Biotin is a classical and broadly utilized biotinylation reagent. It features an N-hydroxysuccinimide (NHS) ester reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1] This method is straightforward but can result in non-specific labeling due to the common occurrence of lysine residues on the protein surface.[1]

This compound represents a more targeted approach to biotinylation. It contains a hydrazide moiety that specifically reacts with carbonyl groups (aldehydes and ketones).[2] In proteins, these functional groups are typically not naturally present but can be generated by the mild oxidation of carbohydrate moieties on glycoproteins.[3][4] This allows for site-specific labeling on the glycosylated regions of a protein, potentially preserving the protein's functional domains.[3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in its structure enhances water solubility and can reduce steric hindrance.[3]

Mechanism of Action and Specificity

The fundamental difference between these two reagents lies in their chemical reactivity and, consequently, their labeling strategy.

NHS-Biotin: Amine-Reactive Labeling

NHS-biotin's mechanism involves the nucleophilic attack of a primary amine on the NHS ester, which leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is typically performed in a buffer with a pH between 7 and 9.[1] Because most proteins have multiple lysine residues, NHS-biotin labeling often results in a heterogeneous population of biotinylated proteins with varying numbers of biotin molecules attached at different positions. While generally efficient, this lack of specificity can sometimes impact protein function if critical lysine residues are modified.[5]

This compound: Carbonyl-Reactive Labeling

This compound reacts with aldehydes and ketones to form a hydrazone bond.[4] For glycoproteins, this is a two-step process. First, the carbohydrate side chains are gently oxidized using a reagent like sodium periodate (B1199274) to create aldehyde groups.[3][6] The hydrazide group of the biotin reagent then reacts with these newly formed aldehydes.[3][6] This method offers greater site-specificity by targeting the glycan portions of a protein, which are often located away from the protein's active sites.[3] The stability of the resulting hydrazone bond can be enhanced by reduction with sodium cyanoborohydride to form a stable secondary amine bond.[4]

Quantitative Data Presentation

FeatureThis compoundNHS-Biotin
Target Functional Group Aldehydes and Ketones (Carbonyls)[2]Primary Amines (-NH2)[7]
Common Protein Targets Glycoproteins (after oxidation), carbonylated proteins[8]Most proteins (via lysine residues and N-terminus)[7]
Bond Type Hydrazone (can be reduced to a more stable secondary amine)[4]Amide[1]
Reaction pH 4.0-6.0 for hydrazone formation[2][4]7.0-9.0[1]
Specificity Site-specific to glycosylation sites or carbonyls[3]Non-specific, targets multiple lysine residues[1]
Potential Impact on Protein Function Generally lower, as it targets glycans away from active sites[3]Higher, potential to modify functionally important lysine residues[5]
Labeling Efficiency Variable, dependent on the degree of glycosylation/carbonylation. One study on carbonylated Human Serum Albumin showed that biotin hydrazide derivatives can achieve significant labeling, though efficiency varies with the spacer arm.[9]Generally high, with an immobilization density of ~82% reported for NHS-biotin linkers on amine-functionalized surfaces.
Workflow Complexity Two-step process for glycoproteins (oxidation then labeling)[3]One-step process[1]

Experimental Protocols

Experimental Protocol for Protein Labeling with this compound (for Glycoproteins)

This protocol is adapted for labeling carbohydrate groups on glycoproteins.

Materials:

  • Glycoprotein (B1211001) to be labeled

  • Sodium Acetate (B1210297) Buffer (100 mM, pH 5.5)

  • Sodium meta-Periodate (NaIO4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS, pH 7.2-7.5)

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a concentration of 1-5 mg/mL.[6]

    • Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in the same cold acetate buffer.[6]

    • Mix the glycoprotein solution and the periodate solution, typically at a 1:1 volume ratio.[6]

    • Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.[6]

    • Remove the excess periodate and buffer exchange the oxidized glycoprotein into PBS (pH 7.2-7.5) using a desalting column.[6]

  • Biotinylation Reaction:

    • Prepare a 25-50 mM stock solution of this compound in DMSO.[6]

    • Add a sufficient volume of the biotin hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[6]

    • Incubate the reaction for 2 hours at room temperature.[6]

  • Purification:

    • Remove unreacted biotin hydrazide by desalting or dialysis against PBS.[6]

Experimental Protocol for Protein Labeling with NHS-Biotin

This protocol is a general procedure for biotinylating proteins with primary amines.

Materials:

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[1]

    • Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer (e.g., Tris, glycine, or lysine) to a final concentration of 50-100 mM to consume any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

    • Remove excess non-reacted biotin and by-products by desalting or dialysis.

Mandatory Visualization

NHS_Biotin_Labeling cluster_reaction Amine-Reactive Labeling Protein Protein (-NH₂) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS NHS (leaving group) Biotinylated_Protein->NHS releases

Caption: NHS-Biotin reacts with primary amines on proteins to form a stable amide bond.

Biotin_Hydrazide_Labeling cluster_workflow Carbonyl-Reactive Labeling Workflow Glycoprotein Glycoprotein (with -OH groups) Oxidized_Glycoprotein Oxidized Glycoprotein (with -CHO groups) Glycoprotein->Oxidized_Glycoprotein Oxidation (e.g., NaIO₄) Biotinylated_Glycoprotein Biotinylated Glycoprotein (Hydrazone Bond) Oxidized_Glycoprotein->Biotinylated_Glycoprotein pH 4-6 Biotin_Hydrazide This compound Biotin_Hydrazide->Biotinylated_Glycoprotein Water H₂O Biotinylated_Glycoprotein->Water releases

Caption: this compound labels oxidized glycoproteins via hydrazone bond formation.

Conclusion: Making the Right Choice

The choice between this compound and NHS-Biotin depends heavily on the specific requirements of the experiment.

  • NHS-Biotin is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.

  • This compound offers superior specificity for labeling glycoproteins, directing the biotin tag to the carbohydrate moieties. This is particularly advantageous when preserving the protein's biological activity is critical, as it avoids modification of potentially essential amino acid residues. The two-step process is more involved but provides greater control over the labeling site.

For researchers working with glycoproteins or aiming for site-specific labeling to maintain protein function, this compound is an excellent choice. For broader, less specific protein labeling needs, NHS-Biotin remains a robust and effective tool.

References

A Comparative Guide to Biotin-Hydrazide Reagents: Unraveling the Impact of PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biotinylation reagents is a critical step in ensuring the success of downstream applications. Biotin-hydrazide reagents, which target aldehyde or ketone groups, are invaluable for labeling glycoproteins, antibodies, and other carbohydrate-containing molecules. A key feature of modern biotin-hydrazide reagents is the incorporation of a Polyethylene Glycol (PEG) linker between the biotin (B1667282) and the hydrazide moiety. This guide provides an objective comparison of biotin-hydrazide reagents with varying PEG linker lengths, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

The length of the PEG linker plays a crucial role in the performance of the biotin-hydrazide reagent, influencing factors such as solubility, steric hindrance, and the efficiency of labeling and detection. Longer PEG linkers are generally associated with increased hydrophilicity, which can prevent the aggregation of labeled proteins and improve the accessibility of the biotin group for binding to streptavidin or avidin.

Performance Comparison of Biotin-Hydrazide Reagents with Different Linker Lengths

The choice of linker length can significantly impact the outcome of an experiment. While longer PEG linkers offer several advantages, the optimal length is often application-dependent. The following table summarizes the key characteristics and performance metrics of biotin-hydrazide reagents with different linker types.

FeatureShort Chain (No PEG)Long Chain (LC)PEG4 LinkerPEG12 Linker
Structure Biotin directly linked to hydrazide via a short alkyl chainBiotin linked via a longer alkyl chain (e.g., 6-aminohexanoate)Biotin linked via a 4-unit PEG chainBiotin linked via a 12-unit PEG chain
Spacer Arm Length ~15.7 Å[1]~24.7 Å[2]Longer than LC linker[3]Significantly longer than PEG4
Solubility in Aqueous Buffers Low, requires dissolution in organic solvents like DMSO first[1]Low, requires dissolution in organic solvents like DMSO firstHigh, soluble up to at least 20mM[2]High, aqueous soluble reagent[4]
Steric Hindrance High potential for steric hindranceReduced steric hindrance compared to short chain[2]Significantly reduced steric hindrance, improving biotin accessibility[3]Further reduction in steric hindrance
Labeling Efficiency Lowest relative efficiency[5]Intermediate relative efficiency[5]Highest relative efficiency among the three[5]Data not available for direct comparison
Protein Aggregation Can induce aggregation of labeled proteinsCan induce aggregation of labeled proteinsReduces or eliminates aggregation of labeled proteins[2][3]Reduces or eliminates aggregation of labeled proteins
Non-specific Binding Higher potential for non-specific bindingHigher potential for non-specific bindingReduces or eliminates non-specific binding[3]Reduces or eliminates non-specific binding
Signal Intensity in Assays May be lower due to steric hindranceGenerally improved over short chainOften results in higher signal intensityPotentially higher signal due to increased flexibility and accessibility

The Functional Implications of PEG Linker Length

The inclusion and length of a PEG linker in biotin-hydrazide reagents have several functional consequences that are critical for experimental success.

dot

G Impact of PEG Linker Length on Biotin-Hydrazide Reagent Performance cluster_0 Short Linker (No/Low PEG) cluster_1 Long Linker (Higher PEG) a1 Low Solubility a2 High Steric Hindrance a1->a2 leads to a3 Potential for Protein Aggregation a1->a3 can cause a4 Lower Signal Intensity a2->a4 results in b1 High Solubility b2 Low Steric Hindrance b1->b2 contributes to b3 Reduced Protein Aggregation b1->b3 prevents b4 Higher Signal Intensity b2->b4 results in

Caption: Relationship between PEG linker length and key performance characteristics.

Longer PEG linkers enhance the water solubility of the biotin-hydrazide reagent, which is particularly beneficial when working with sensitive proteins that may be denatured by high concentrations of organic solvents.[3] Furthermore, the flexible nature of the PEG chain extends the biotin moiety away from the surface of the labeled molecule, reducing steric hindrance and facilitating its interaction with streptavidin.[3][6] This improved accessibility can lead to a higher signal-to-noise ratio in detection assays. A notable advantage of PEGylated reagents is their ability to minimize protein aggregation, a common issue with more hydrophobic linkers.[2][3]

Experimental Protocols

Accurate and reproducible biotinylation relies on well-defined experimental protocols. Below are detailed methodologies for two common applications of biotin-hydrazide reagents.

Key Experiment 1: Biotinylation of Glycoproteins via Carbohydrate Oxidation

This protocol is designed for labeling glycoproteins by first oxidizing their carbohydrate moieties to generate reactive aldehyde groups.

Workflow for Glycoprotein Biotinylation

dot

G start Start: Glycoprotein Solution oxidation 1. Oxidation: Add Sodium Periodate (NaIO4) Incubate in the dark start->oxidation purification1 2. Purification: Remove excess periodate (e.g., desalting column) oxidation->purification1 biotinylation 3. Biotinylation: Add Biotin-PEG-Hydrazide Incubate at room temperature purification1->biotinylation purification2 4. Final Purification: Remove unreacted biotin reagent (e.g., dialysis or gel filtration) biotinylation->purification2 end End: Biotinylated Glycoprotein purification2->end

References

Mass Spectrometry Validation of (+)-Biotin-PEG2-Hydrazide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of specific protein modifications are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique for protein enrichment and detection. (+)-Biotin-PEG2-Hydrazide is a specialized reagent designed to label proteins at carbonyl groups, which are often indicative of oxidative stress or are present in the carbohydrate moieties of glycoproteins. This guide provides an objective comparison of this compound labeling with other alternatives, supported by experimental data and detailed protocols for mass spectrometry (MS) validation.

Comparative Performance of Hydrazide-Based Biotinylation Reagents

The efficiency of a biotinylation reagent is critical for the successful enrichment and subsequent identification of target proteins by mass spectrometry. Studies comparing various hydrazide-based labels have revealed significant differences in labeling yield and detectability.

While this compound offers a straightforward method for labeling carbonyls, its performance relative to other biotin-containing hydrazides and alternative labeling strategies should be considered. For instance, research on human serum albumin (HSA) modified by acrolein showed that the commonly used biotin hydrazide gave the lowest labeling yield among three tested biotin-based tags.[1][2] However, the total MS/MS spectrum counts for modified peptides were similar across these tags, suggesting that factors beyond initial labeling efficiency, such as ionization efficiency and fragmentation patterns, play a crucial role in the final MS detection.[1]

The choice of labeling reagent can also bias the relative detectability of specific modification sites.[1] Therefore, the selection of a biotinylation strategy should be tailored to the specific experimental goals and the nature of the protein target.

Reagent TypeTarget Functional GroupLinker TypeKey AdvantagesKey Disadvantages
This compound Aldehydes/Ketones (Carbonyls)PEG Spacer, Non-cleavableSpecific for carbonyls; good for glycoproteins (post-oxidation) and carbonylated proteins.[3][4]Lower labeling yield compared to some alternatives[1][2]; non-cleavable tag can complicate MS/MS spectra.[5]
NHS-Ester-Biotin Primary Amines (Lysine, N-terminus)Various, Non-cleavableHigh reactivity with accessible amines; widely used for cell surface labeling.[6][7]Less specific, as it targets all available primary amines; can block tryptic cleavage sites.[8]
Cleavable Biotin Reagents (e.g., with disulfide bridge) Various (Amines, Carbonyls, etc.)Cleavable (e.g., Disulfide)Biotin tag can be removed before MS analysis, improving peptide ionization and simplifying spectra.[5][8]Requires an additional cleavage step in the workflow.
Fatty Acid Hydrazides Aldehydes/Ketones (Carbonyls)N/ACan be more effective in generating identifiable MS/MS spectra than biotin-based hydrazides.[1]Offer no affinity tag for enrichment, limiting their use in complex samples.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful validation of biotin labeling. Below are methodologies for glycoprotein (B1211001) labeling using this compound and the subsequent enrichment and analysis by mass spectrometry.

Protocol 1: Biotinylation of Glycoproteins via Periodate (B1199274) Oxidation

This protocol details the labeling of carbohydrate moieties on glycoproteins. The initial step involves the mild oxidation of cis-diols in sugar residues to create reactive aldehyde groups, which then react with the hydrazide group of the biotin reagent.[9][10]

  • Protein Preparation : Dissolve the target glycoprotein in 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[9]

  • Oxidation : Prepare a fresh 20 mM solution of Sodium meta-Periodate in 100 mM Sodium Acetate, pH 5.5. Mix the glycoprotein solution 1:1 with the periodate solution and incubate at 0-4°C for 30 minutes in the dark.[9]

  • Desalting : Remove excess periodate by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM Sodium Phosphate buffer, pH 7.0-7.5.[9]

  • Labeling Reaction : Dissolve this compound in DMSO to a concentration of 25-50 mM. Add this solution to the desalted glycoprotein to achieve a final biotin-hydrazide concentration of 5-10 mM.[9]

  • Incubation : Allow the reaction to proceed for at least 2 hours at room temperature.[9]

  • Purification : Remove unreacted biotin-hydrazide via dialysis or another round of gel filtration.[9]

Protocol 2: Enrichment and Mass Spectrometry Analysis of Biotinylated Peptides

Following labeling and proteolytic digestion (e.g., with trypsin), the biotinylated peptides must be enriched from the complex mixture to enable their detection by mass spectrometry.[6][7][11]

  • Protein Digestion : After labeling, denature, reduce, and alkylate the protein sample. Digest the proteins into peptides using a protease like trypsin.

  • Affinity Enrichment : Incubate the resulting peptide mixture with avidin (B1170675) or streptavidin-conjugated beads (e.g., NeutrAvidin).[6][7]

  • Washing : Wash the beads extensively to remove non-specifically bound, unlabeled peptides. Typical wash buffers include PBS with a low concentration of acetonitrile.[6]

  • Elution : Elute the bound biotinylated peptides from the beads. A common stringent elution buffer is a solution of 80% acetonitrile, 0.2% TFA, and 0.1% formic acid.[6][7] For some applications, elution with hot water (95°C) has also been shown to be effective.[12]

  • LC-MS/MS Analysis : Analyze the enriched peptides using a high-resolution mass spectrometer, such as an Orbitrap.[11] The instrument method should be configured to account for the properties of biotinylated peptides, which may have altered retention times and charge states.[8]

  • Data Analysis : Use a database search algorithm (e.g., Sequest, Mascot) to identify the peptides from the MS/MS spectra. The search parameters must include the mass of the biotin-PEG2-hydrazide modification as a variable modification on the potential target residues (e.g., aspartic acid, glutamic acid, or oxidized sugars).[11] Analysis should focus on identifying signature fragment ions of biotin to confirm the modification.[11][13]

Visualization of Key Workflows and Concepts

Workflow for Glycoprotein Labeling with this compound

The following diagram illustrates the key steps involved in labeling glycoproteins for mass spectrometry analysis.

G cluster_prep Sample Preparation cluster_labeling Biotinylation cluster_analysis MS Analysis Workflow Glycoprotein Glycoprotein (with cis-diols) Oxidized Oxidized Glycoprotein (Aldehyde formation) Glycoprotein->Oxidized NaIO4 Oxidation Labeled Biotin-Labeled Glycoprotein Oxidized->Labeled + Biotin-PEG2-Hydrazide (Hydrazone bond) Digestion Tryptic Digestion Labeled->Digestion Enrichment Avidin Affinity Enrichment Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Workflow for glycoprotein biotinylation and MS analysis.

Mass Spectrometry Fragmentation of Biotinylated Peptides

Successful validation by mass spectrometry relies on the correct identification of peptides based on their fragmentation patterns. Biotinylated peptides produce characteristic fragment ions in addition to the standard b- and y-ions from the peptide backbone.

G cluster_fragments Observed Fragment Ions Peptide Precursor Ion Peptide Backbone This compound Fragmentation Collision-Induced Dissociation (CID/HCD) Peptide->Fragmentation b_ions b-ions Fragmentation->b_ions Backbone Fragments y_ions y-ions Fragmentation->y_ions sig_ions Signature Biotin Fragment Ions Fragmentation->sig_ions Modification Fragments

MS/MS fragmentation of a biotin-labeled peptide.

Comparison of Enrichment Strategies

The point at which enrichment is performed—either on the whole protein or on the digested peptides—can significantly impact the results. The following diagram outlines these two common approaches.

G cluster_protein Protein-Level Enrichment cluster_peptide Peptide-Level Enrichment (DiDBiT-like) start Biotin-Labeled Protein Mixture p_enrich 1. Avidin Bead Enrichment start->p_enrich Path A pep_digest 1. In-Solution Digestion start->pep_digest Path B p_digest 2. On-Bead Digestion p_enrich->p_digest finish LC-MS/MS p_digest->finish pep_enrich 2. Avidin Bead Enrichment pep_digest->pep_enrich pep_enrich->finish

Alternative workflows for enriching biotinylated samples.

References

A Researcher's Guide to Quantifying (+)-Biotin-PEG2-Hydrazide Incorporation on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the covalent attachment of biotin (B1667282) to a protein is a cornerstone technique for detection, purification, and immobilization. The use of (+)-Biotin-PEG2-Hydrazide allows for the specific labeling of proteins at aldehyde or ketone groups, which are often introduced by oxidizing carbohydrate moieties on glycoproteins.[1][2] However, the success of downstream applications hinges on accurately knowing the degree of biotin incorporation. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling results in poor signal or inefficient purification.[3]

This guide provides an objective comparison of common methods used to quantify biotin incorporation, with a focus on providing the data and protocols necessary for researchers to select the most appropriate technique for their experimental needs. We will compare the performance of the classic HABA colorimetric assay, a more sensitive fluorescence-based assay, and the highly precise mass spectrometry approach.

General Workflow: From Protein to Quantified Biotinylation

The overall process involves the initial modification of the target protein to introduce reactive aldehyde/ketone groups, followed by conjugation with this compound, removal of excess label, and finally, quantification of the incorporated biotin.

Biotinylation and Quantification Workflow cluster_prep Protein Preparation & Labeling cluster_quant Quantification Protein Glycoprotein Oxidation Oxidation (e.g., periodate) Protein->Oxidation Aldehyde Protein with Aldehyde/Ketone Groups Oxidation->Aldehyde Labeling This compound Labeling Aldehyde->Labeling LabeledProtein Biotinylated Protein Labeling->LabeledProtein Purification Remove Excess Biotin (Dialysis / Gel Filtration) LabeledProtein->Purification FinalProduct Purified Biotinylated Protein Purification->FinalProduct Quant Quantification FinalProduct->Quant HABA HABA Assay Quant->HABA Fluorescence Fluorescence Assay Quant->Fluorescence MS Mass Spectrometry Quant->MS

Caption: Workflow for protein biotinylation with hydrazide chemistry and subsequent quantification.

Comparison of Biotin Quantification Methods

Choosing the right quantification method depends on several factors, including the amount of sample available, the required accuracy, throughput needs, and the instrumentation available in the laboratory. The following table summarizes the key characteristics of three widely used methods.

FeatureHABA AssayFluorescence-Based AssayMass Spectrometry (MS)
Principle Colorimetric. Biotin displaces HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[4][5]Fluorometric. Biotin displaces a quencher-labeled dye (like HABA) from a fluorescently-labeled avidin, causing an increase in fluorescence.[6][7]Measures the mass-to-charge ratio of the protein or its peptides to determine the mass shift caused by biotin incorporation.[8][9]
Sensitivity Lower (micromolar range).[10] Can require up to 1 mg of protein sample.[11]High (picomolar range).[6][12] Can require as little as 600 ng of a singly biotinylated IgG.[11]Very High. Can detect and quantify biotin on very small amounts of protein.[8][13]
Dynamic Range Narrower.[14]Wider than HABA.[14]Wide, highly dependent on instrument and method.
Accuracy Can underestimate biotin incorporation due to steric hindrance, where multiple biotins in close proximity may not all be able to access avidin.[3][15]Also susceptible to steric hindrance, but generally more accurate than HABA.[11][14]Highest accuracy. Provides absolute mass and can identify specific sites of biotinylation. Not affected by steric hindrance.[8][15]
Throughput Moderate. Amenable to 96-well plate format.[10]High. Easily performed in a 96- or 384-well plate format.[6]Low to Moderate. Sample preparation can be complex and instrument time is a bottleneck.
Equipment UV-Vis Spectrophotometer or Microplate Reader.[4]Fluorescence Microplate Reader.[7]Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF, Orbitrap).[16]
Pros Simple, inexpensive, and uses common laboratory equipment.[17]High sensitivity, low sample consumption, and high-throughput capability.[11][12]Provides the most detailed and accurate data, including site-specific information and detection of unlabeled contaminants.[8][9][13]
Cons Lower sensitivity, higher sample consumption, and potential for inaccuracy due to steric hindrance.[3][14]Requires a fluorescence plate reader; more expensive than HABA kits.Requires expensive, specialized equipment and significant expertise for operation and data analysis.[15]

Experimental Protocols

Prior to any quantification, it is critical to remove all non-reacted or hydrolyzed this compound from the labeled protein sample. This is typically achieved by dialysis or gel filtration (desalting columns).[4][7] Failure to do so will lead to a significant overestimation of protein-incorporated biotin.

Method 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This protocol is adapted for a standard 1 mL cuvette format.

Materials:

  • HABA/Avidin solution (available in commercial kits or can be prepared)

  • Purified biotinylated protein sample of known concentration

  • Buffer (e.g., PBS, pH 7.2-7.6; avoid buffers with potassium[18])

  • Spectrophotometer and 1 mL cuvettes

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance of the solution at 500 nm. Record this value as A500 (HABA/Avidin).[4]

  • Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently by pipetting, avoiding bubbles.

  • Incubate for 2 minutes at room temperature.

  • Measure the absorbance at 500 nm again. Once the reading is stable, record this value as A500 (Sample).[19]

  • Calculate the moles of biotin per mole of protein using the provided manufacturer's equations or standard formulas that account for the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M-1cm-1).[4]

Method 2: Fluorescence-Based Assay

This protocol is based on a typical commercial fluorescence quantification kit in a microplate format.

Materials:

  • Fluorescence Biotin Quantitation Kit (e.g., containing a fluorescent avidin/HABA reporter premix and biocytin (B1667093) standards)

  • Purified biotinylated protein sample

  • Black opaque 96-well microplate

  • Fluorescence plate reader (Excitation ~494 nm, Emission ~520 nm)[7]

Procedure:

  • Prepare Standards: Prepare a standard curve by making serial dilutions of the biocytin standard (e.g., 0 to 60 pmol/10 µL) in the assay buffer (e.g., 1X PBS).

  • Prepare Samples: Dilute the biotinylated protein sample to ensure its biotin concentration falls within the linear range of the standard curve.[7]

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into separate wells of the black microplate.

    • Prepare the DyLight Reporter working solution according to the kit's instructions.

    • Add 90 µL of the reporter solution to each well.[7]

  • Incubate & Read: Incubate the plate for 5 minutes at room temperature, protected from light.[7] Measure the fluorescence using the appropriate excitation and emission wavelengths.

  • Calculate: Generate a linear regression equation from the standard curve. Use this equation to determine the picomoles of biotin in the unknown samples from their fluorescence intensity.[7] Divide the calculated picomoles of biotin by the picomoles of protein added to the well to determine the moles of biotin per mole of protein ratio.

Method 3: Mass Spectrometry (MS)

This protocol outlines a general approach using intact protein mass analysis.

Materials:

  • Unlabeled (control) protein sample

  • Purified biotinylated protein sample

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate buffers and matrices for MS analysis

Procedure:

  • Sample Preparation: Desalt both the unlabeled and biotinylated protein samples thoroughly using a method compatible with MS (e.g., C4 ZipTips).

  • Mass Analysis of Control: Analyze the unlabeled protein to determine its precise average molecular weight (MWprotein).

  • Mass Analysis of Labeled Protein: Analyze the biotinylated protein under the same conditions to determine its average molecular weight (MWbiotinylated protein).

  • Calculate Degree of Labeling:

    • The mass of one this compound molecule is ~387.5 Da. The reaction with an aldehyde/ketone forms a hydrazone bond, resulting in the loss of one water molecule (18.0 Da). Therefore, the net mass addition per biotin label is approximately 369.5 Da.

    • Calculate the average number of biotin molecules per protein: Moles of Biotin / Mole of Protein = (MWbiotinylated protein - MWprotein) / 369.5

Note: For more detailed analysis, the protein can be digested (e.g., with trypsin) and analyzed by LC-MS/MS. This allows for the identification of specific biotinylated peptides, confirming the exact sites of modification.[8][9]

Decision Guide for Method Selection

The choice of a quantification method is a trade-off between the required level of detail, cost, and available resources. The following decision tree can guide researchers to the most suitable method for their needs.

Decision Tree for Biotin Quantification start Start: Need to quantify biotin on protein? q1 Is site-specific information or absolute accuracy critical? start->q1 ms Use Mass Spectrometry (MS) q1->ms Yes q2 Is high sensitivity (low sample amount) or high throughput needed? q1->q2 No fluorescence Use Fluorescence Assay q2->fluorescence Yes haba Use HABA Assay q2->haba No

Caption: Decision tree for selecting a biotin quantification method.

References

Comparison of Biotinylation Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Biotinylation Detection Methods for Researchers

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of biotinylated molecules is crucial for a multitude of applications, from elucidating protein-protein interactions to developing novel therapeutics. This guide provides an objective comparison of common biotinylation detection methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.

The choice of a biotinylation detection method depends on several factors, including the required sensitivity, the nature of the sample, and the desired quantitative accuracy. The following table summarizes the key performance indicators of widely used techniques.

Method Principle Typical Sensitivity Dynamic Range Primary Application Throughput
Colorimetric Assays (e.g., HABA) Competitive binding of biotin (B1667282) and HABA dye to avidin (B1170675) results in a measurable color change.[1][2][3][4][5]2-16 µM[4]20-160 µM[2]Quantification of biotinylationHigh
Fluorometric Assays (e.g., FluoReporter™) Displacement of a quencher-labeled biotin analog from a fluorescently labeled avidin derivative by biotin results in increased fluorescence.[6][7][8]4-80 pmol[6][7][8]4-80 pmol[6][7][8]Quantification of biotinylationHigh
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized biotinylated molecules are detected by a streptavidin-enzyme conjugate, which catalyzes a colorimetric or chemiluminescent reaction.[9][10][11][12]4.7 pg/mL - 32.4 ng/L[9][12]15.63-1000 pg/mL to 100-2000 pg/mL[11][12]Quantification of biotinylated proteins in solutionHigh
Western Blot / Dot Blot Biotinylated proteins transferred to a membrane are detected with a streptavidin-enzyme conjugate or an anti-biotin antibody.[13][14][15][16][17][18][19]Nanogram level (30 ng)[15]Semi-quantitativeDetection of specific biotinylated proteinsLow to Medium
Southern Blot Biotin-labeled nucleic acid probes hybridize to target DNA on a membrane, followed by detection with a streptavidin-enzyme conjugate.[20][21]Picogram levelSemi-quantitativeDetection of specific DNA sequencesLow
Flow Cytometry Cells labeled with biotinylated antibodies are detected using fluorescently labeled streptavidin.HighWideAnalysis of cell surface markersHigh
Mass Spectrometry (e.g., DiDBiT, BioSITe) Direct detection and quantification of biotinylated peptides and proteins based on their mass-to-charge ratio.[22][23][24][25][26][27][28][29][30]HighWideIdentification and quantification of biotinylation sitesLow to Medium

Experimental Workflows and Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are diagrams and protocols for key biotinylation detection methods.

Colorimetric Biotin Quantification (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a simple and rapid method for estimating the degree of biotinylation.

HABA_Assay cluster_workflow HABA Assay Workflow start Prepare HABA/Avidin Reagent measure1 Measure Absorbance at 500 nm (A1) start->measure1 add_sample Add Biotinylated Sample measure1->add_sample measure2 Measure Absorbance at 500 nm (A2) add_sample->measure2 calculate Calculate Biotin Concentration measure2->calculate

HABA Assay Workflow Diagram

Protocol:

  • Reagent Preparation : Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[2][3][5]

  • Initial Absorbance : Measure the absorbance of the HABA/Avidin solution at 500 nm.[3]

  • Sample Addition : Add a known volume of the biotinylated sample to the HABA/Avidin solution and mix well.

  • Final Absorbance : Measure the absorbance of the mixture at 500 nm after the reading stabilizes.[3]

  • Calculation : The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration using the provided formulas, accounting for the molar extinction coefficient of the HABA-avidin complex.[3]

Streptavidin-HRP Based Detection in Blotting Assays

This workflow is applicable to Western, Southern, and Dot blots.

Blotting_Workflow cluster_workflow Streptavidin-HRP Blotting Workflow transfer Transfer to Membrane block Block Non-specific Sites transfer->block probe Incubate with Biotinylated Probe/Antibody block->probe wash1 Wash probe->wash1 strep_hrp Incubate with Streptavidin-HRP wash1->strep_hrp wash2 Wash strep_hrp->wash2 detect Add Chemiluminescent Substrate & Image wash2->detect

Streptavidin-HRP Blotting Workflow

Protocol (General for Western Blot):

  • Electrophoresis and Transfer : Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[31]

  • Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.[13][31]

  • Primary Antibody Incubation : If using a biotinylated primary antibody, incubate the membrane with the antibody diluted in blocking buffer overnight at 4°C.[13][31] For total protein detection on a dot blot, spot the protein directly onto the membrane.[15][16] For Southern blots, this step involves hybridization with a biotinylated nucleic acid probe.[20][21]

  • Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[13][31]

  • Streptavidin-HRP Incubation : Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[13][31]

  • Washing : Repeat the washing step.[13][31]

  • Detection : Incubate the membrane with a chemiluminescent HRP substrate and detect the signal using X-ray film or a digital imager.[13][20]

Mass Spectrometry-Based Detection (DiDBiT)

Direct Detection of Biotin-containing Tags (DiDBiT) is a sensitive mass spectrometry method for identifying biotinylated proteins.

DiDBiT_Workflow cluster_workflow DiDBiT Workflow lyse Cell Lysis & Protein Digestion enrich Enrich Biotinylated Peptides with Avidin Beads lyse->enrich elute Elute Bound Peptides enrich->elute ms LC-MS/MS Analysis elute->ms

DiDBiT Workflow Diagram

Protocol Outline:

  • Sample Preparation : Cells are lysed, and the proteins are digested into peptides.[27][29]

  • Enrichment : The resulting peptide mixture is incubated with avidin-conjugated beads to capture the biotin-tagged peptides.[27][29]

  • Elution : The bound peptides are eluted from the beads using a stringent denaturing buffer.

  • Mass Spectrometry : The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated peptides.[27][29]

Advanced Methods and Considerations

For researchers requiring the precise identification of biotinylation sites, advanced techniques such as BioSITe (Biotinylation Site Identification Technology) are available.[22][23][24][26] BioSITe utilizes anti-biotin antibodies for the enrichment of biotinylated peptides, which can then be analyzed by mass spectrometry to pinpoint the exact location of biotin modification.[22][23][24][26]

When performing any biotinylation detection experiment, it is crucial to include appropriate controls to ensure the specificity of the signal. This includes using non-biotinylated samples to assess background levels and, in the case of blotting techniques, ensuring the specificity of the primary antibody or probe. For quantitative assays, generating a standard curve with known concentrations of biotin is essential for accurate measurements.[2][3]

References

Safety Operating Guide

Proper Disposal of (+)-Biotin-PEG2-Hydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of specialized chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of (+)-Biotin-PEG2-Hydrazide, a reagent combining a biotin (B1667282) molecule, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group. Due to the inherent hazards associated with the hydrazide functional group, careful handling and disposal are critical.

The information presented here is compiled from safety data sheets of similar compounds and general guidelines for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EH&S) department for specific protocols and to ensure full compliance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Engineering Controls:

  • All manipulations of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or chloroprene, are mandatory to prevent skin contact.[1][3]

  • Eye Protection: Splash-proof chemical goggles and a face shield should be worn.[1][3]

  • Protective Clothing: A flame-resistant lab coat and long-sleeved clothing are required.[3]

  • Respiratory Protection: If there is a risk of significant inhalation, such as during a spill cleanup, a NIOSH/MSHA-approved respirator may be necessary.[3]

Spill Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately clear all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.[3]

  • Contain: For powdered spills, avoid creating dust. For liquid spills, absorb with an inert material like sand or vermiculite.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, such as a dilute solution of sodium hypochlorite (B82951), followed by a thorough water rinse.[3]

  • Collect Waste: All contaminated materials, including absorbents and PPE, must be collected in a designated, sealed hazardous waste container for proper disposal.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste involves chemical neutralization to break down the hazardous hydrazide moiety.[3][4] This procedure must be performed by trained personnel in a chemical fume hood.[4]

Experimental Protocol: Chemical Neutralization of this compound Waste

Materials:

  • This compound waste solution

  • 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite[3]

  • Large beaker (at least twice the volume of the waste solution)[4]

  • Stir plate and stir bar[4]

  • Ice bath

  • pH indicator strips or a pH meter

Procedure:

  • Waste Preparation:

    • If the waste is in a solid form, dissolve it in a suitable solvent.

    • Dilute the this compound waste solution with water to a concentration of less than 5%. This is a critical step to control the rate of the exothermic reaction.[4]

  • Neutralization Setup:

    • Place the diluted waste solution in the large beaker on a stir plate and begin gentle stirring.[4]

  • Addition of Oxidant:

    • Slowly and in small portions, add the 5% sodium hypochlorite solution to the stirring waste solution.[3][4] The amount of neutralizing agent should be in excess to ensure complete destruction of the hydrazide.[3]

    • Monitor the reaction temperature. If a significant temperature increase occurs, slow the addition rate and cool the reaction vessel in an ice bath.[3]

  • Reaction Completion:

    • Allow the reaction to proceed for at least two hours after the final addition to ensure complete neutralization.[3]

  • Verification:

    • Test the solution for the presence of residual hydrazine (B178648) using an appropriate analytical method, such as a colorimetric test with p-dimethylaminobenzaldehyde.[3]

  • Final Disposal:

    • Once the absence of residual hydrazide is confirmed, the neutralized solution can be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][3] Be aware that the final solution may still be considered hazardous waste depending on other components and local regulations.[3]

    • Collect the treated waste in a properly labeled hazardous waste container and coordinate with your institution's EH&S department for pickup.[2]

Data Presentation

ParameterGuidelineRationale
Waste Concentration < 5% before treatmentTo control the exothermic reaction during neutralization.[4]
Neutralizing Agent 5% Sodium HypochloriteEffective oxidant for breaking down the hydrazide moiety.[3]
Agent-to-Waste Ratio Stoichiometric excessTo ensure complete destruction of the hazardous compound.[3]
Reaction Time Minimum 2 hours post-additionTo allow the neutralization reaction to go to completion.[3]
Final pH Neutral (as per local regulations)To meet requirements for aqueous chemical waste disposal.

Mandatory Visualization

G cluster_prep Waste Preparation cluster_neutralize Chemical Neutralization cluster_verify Verification & Disposal Waste This compound Waste Dilute Dilute with water to <5% concentration Waste->Dilute AddOxidant Slowly add excess 5% Sodium Hypochlorite with stirring Dilute->AddOxidant Monitor Monitor temperature; use ice bath if needed AddOxidant->Monitor Stir Stir for at least 2 hours Monitor->Stir Test Test for residual hydrazine Stir->Test Dispose Dispose as hazardous waste per institutional protocol Test->Dispose

Caption: Workflow for the chemical neutralization and disposal of this compound waste.

References

Personal protective equipment for handling (+)-Biotin-PEG2-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of (+)-Biotin-PEG2-Hydrazide, a biotinylation reagent. Adherence to these procedures is critical for laboratory safety and experimental success.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Nitrile glovesInspect gloves for integrity before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder form to avoid inhalation. Ensure proper fit and use in a well-ventilated area or under a chemical fume hood.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.

Hazard Identification and Precautionary Measures

While some safety data sheets for similar biotin (B1667282) hydrazide compounds may not classify them as hazardous, others indicate potential risks.[1][2][3] A conservative approach is recommended. The Safety Data Sheet for Biotin Hydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is crucial to handle this compound with care.

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from reception to use is critical for both safety and the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction reception Receive and Inspect Package storage Store at -20°C, Protected from Light and Moisture reception->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Compound in a Fume Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve reaction Add to Reaction Mixture dissolve->reaction incubation Incubate as per Protocol reaction->incubation

Caption: Workflow for handling this compound.

Experimental Protocol for Use:

This compound is a biotinylation reagent that reacts with aldehydes and ketones to form stable hydrazone bonds.[5] It is often used to label glycoproteins after oxidation of their carbohydrate moieties.

  • Preparation of the Biomolecule: If labeling a glycoprotein, oxidize the carbohydrate side chains to generate aldehydes using a mild oxidizing agent like sodium periodate.

  • Reagent Preparation: Immediately before use, dissolve the required amount of this compound in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

  • Labeling Reaction: Add the dissolved biotinylation reagent to the prepared biomolecule solution. The reaction is typically carried out at room temperature for a duration ranging from a few hours to overnight.[6][7]

  • Purification: After the incubation period, remove the excess, unreacted biotinylation reagent using methods such as dialysis or gel filtration chromatography.[6][7]

Disposal Plan: Safe Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

cluster_waste_collection Waste Collection cluster_waste_segregation Segregation cluster_disposal Disposal solid_waste Contaminated Solids (Gloves, Tips) solid_container Designated Solid Chemical Waste Container solid_waste->solid_container liquid_waste Unused Solutions and Reaction Mixtures liquid_container Designated Liquid Chemical Waste Container liquid_waste->liquid_container disposal_service Dispose Through Licensed Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Segregation: All materials contaminated with this compound, including unused solutions, reaction mixtures, and disposable labware (e.g., pipette tips, gloves), should be segregated as chemical waste.

  • Containment:

    • Solid Waste: Collect contaminated solid materials in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste: Collect unused solutions and reaction mixtures in a labeled, leak-proof container designated for liquid chemical waste.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.